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  • Product: Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl

Core Science & Biosynthesis

Foundational

synthesis of Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl

Synthesis of Methyl 2-amino-2-deoxy- -D-glucopyranoside Hydrochloride: A Neighboring Group Participation Strategy Target Compound: Methyl 2-amino-2-deoxy- -D-glucopyranoside hydrochloride (Methyl -D-glucosaminide HCl) CA...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of Methyl 2-amino-2-deoxy- -D-glucopyranoside Hydrochloride: A Neighboring Group Participation Strategy

Target Compound: Methyl 2-amino-2-deoxy-


-D-glucopyranoside hydrochloride (Methyl 

-D-glucosaminide HCl) CAS Number: 3867-93-4[1] Application: Precursor for glycomimetics, enzyme inhibitors (e.g., NagZ inhibitors), and synthetic oligosaccharides[2].

The Stereochemical Challenge: Anomeric Effect vs. Kinetic Control

The synthesis of


-glycosides of amino sugars is a fundamental challenge in carbohydrate chemistry. Direct Fischer glycosidation of D-glucosamine hydrochloride with methanol and a catalytic acid heavily favors the formation of the 

-anomer. This thermodynamic preference is driven by the anomeric effect , where the axial orientation of the electronegative methoxy group at C1 is stabilized by hyperconjugation from the adjacent ring oxygen's lone pair.

To override this thermodynamic default and selectively synthesize the 1,2-trans (


) linkage, researchers must employ kinetic control via Neighboring Group Participation (NGP)  (also known as anchimeric assistance). By masking the C2 amine with a participating protecting group, the 

-face of the intermediate oxacarbenium ion is sterically and electronically blocked, forcing the incoming nucleophile (methanol) to attack exclusively from the

-face.

Mechanistic Rationale: The Phthalimido Advantage

While the native


-acetyl group of 

-acetyl-D-glucosamine can provide NGP via an oxazoline intermediate, this oxazoline is often too stable. It reacts sluggishly with weak nucleophiles like methanol, leading to poor yields and requiring harsh Lewis acids.

Alternatively, for highly specialized substrates where hydrazinolysis is not tolerated, the dimedone-derived (DDC) enamine protecting group—forming 2-deoxy-2-[(4,4-dimethyl-2,6-dioxocyclohexylidenemethyl)amino]-


-D-glucopyranose—has been successfully utilized to direct 

-glycosidation[3].

Mechanism M1 α-Glycosyl Bromide (C2-Phthalimido) M2 Ag+ Promoted Halide Abstraction M1->M2 M3 Oxacarbenium Ion (Transient) M2->M3 -AgBr M4 Cyclic Phthalimidium Ion (Blocks α-face) M3->M4 NGP by C2-Phthalimide M5 Methanol Nucleophilic Attack (Exclusive β-face) M4->M5 M6 β-Methyl Glycoside M5->M6 -H+

Fig 1. Mechanistic pathway of Neighboring Group Participation ensuring β-selectivity.

Experimental Methodology: A Self-Validating Protocol

The following five-step protocol is designed as a self-validating system. Each critical transformation includes an analytical checkpoint to ensure the stereochemical and structural integrity of the intermediate before proceeding.

Step 1: Phthaloylation and Peracetylation

Objective: Mask the amine and hydroxyl groups to prepare the sugar for anomeric activation.

  • Dissolve D-glucosamine HCl (1.0 eq) in 1M NaOH. Add phthalic anhydride (1.2 eq) and stir at room temperature for 24 hours. Acidify to pH 2 to precipitate the 2-deoxy-2-phthalimido-D-glucopyranose.

  • Filter, dry, and suspend the crude solid in anhydrous pyridine. Add acetic anhydride (5.0 eq) at 0 °C. Stir for 12 hours at room temperature.

  • Pour into ice water, extract with dichloromethane (DCM), and wash sequentially with 1M HCl, saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    and concentrate.
  • Validation Checkpoint:

    
    H NMR (CDCl
    
    
    
    ) must show an anomeric doublet at ~
    
    
    6.2 ppm with a coupling constant (
    
    
    ) of ~8.5 Hz, confirming the formation of the
    
    
    -acetate.
Step 2: Anomeric Activation (Bromination)

Objective: Convert the anomeric acetate into a highly reactive glycosyl halide.

  • Dissolve the peracetylated intermediate in anhydrous DCM under an argon atmosphere.

  • Cool to 0 °C and dropwise add 33% HBr in acetic acid (5.0 eq). Stir for 2 hours at room temperature.

  • Dilute with DCM, wash rapidly with ice-cold water and cold saturated NaHCO

    
     to neutralize excess acid. Dry over MgSO
    
    
    
    and concentrate in vacuo at <30 °C.
  • Validation Checkpoint: The product must be used immediately.

    
    H NMR will show a shift of the anomeric proton to ~
    
    
    
    6.5 ppm with a
    
    
    of ~3.8 Hz, confirming the thermodynamic
    
    
    -bromide configuration.
Step 3: Koenigs-Knorr Glycosidation

Objective: Form the methyl glycoside with absolute


-selectivity.
  • Dissolve the

    
    -glycosyl bromide in anhydrous DCM. Add anhydrous methanol (10.0 eq) and activated 4Å molecular sieves. Stir for 30 minutes.
    
  • Cool the mixture to -20 °C and protect from light. Add silver trifluoromethanesulfonate (AgOTf, 1.2 eq) and 2,4,6-collidine (1.2 eq).

  • Stir for 4 hours, allowing the reaction to slowly warm to 0 °C.

  • Filter through a pad of Celite. Wash the filtrate with 10% aqueous sodium thiosulfate (to remove silver salts), 1M HCl, and brine. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

  • Validation Checkpoint:

    
    H NMR must confirm the 
    
    
    
    -linkage via an anomeric proton at ~
    
    
    4.6 ppm with a
    
    
    of ~8.2 Hz.
Step 4: Global Deprotection (Hydrazinolysis)

Objective: Remove all protecting groups (acetates and phthalimide) in a single step.

  • Dissolve the protected

    
    -methyl glucoside in absolute ethanol.
    
  • Add hydrazine hydrate (10.0 eq) and heat to reflux (80 °C) for 4-6 hours.

  • Cool the reaction mixture to 0 °C. The byproduct, phthalhydrazide, will precipitate as a white solid.

  • Filter off the precipitate and concentrate the filtrate in vacuo. Co-evaporate with toluene to remove residual hydrazine.

Step 5: Hydrochloride Salt Formation

Objective: Isolate the target compound as a stable, water-soluble salt.

  • Dissolve the crude amine from Step 4 in a minimal amount of anhydrous methanol.

  • Dropwise add 1.25M methanolic HCl until the pH reaches 2-3.

  • Add cold diethyl ether dropwise until the product crystallizes. Filter and dry under high vacuum.

  • Validation Checkpoint: Final polarimetry and melting point analysis. The

    
     coupling constant in D
    
    
    
    O must remain ~8.0 Hz.

Pathway N1 D-Glucosamine HCl N2 Phthaloylation & Acetylation N1->N2 N3 α-Glycosyl Bromide Intermediate N2->N3 HBr/AcOH N4 Koenigs-Knorr Glycosidation N3->N4 AgOTf, MeOH N5 Protected β-Methyl Glucoside N4->N5 β-selective N6 Hydrazinolysis & HCl Treatment N5->N6 N7 Methyl β-D-glucosaminide Hydrochloride N6->N7 Deprotection

Fig 2. Five-step synthetic workflow for the preparation of Methyl β-D-glucosaminide HCl.

Quantitative Yield & Analytical Validation

The table below summarizes the expected quantitative yields and the critical diagnostic markers required to validate the success of each transformation. The Karplus equation dictates that a 1,2-trans diaxial relationship (


-anomer) yields a large coupling constant (

Hz), whereas a 1,2-cis relationship (

-anomer) yields a small coupling constant (

Hz).
Intermediate / ProductExpected YieldDiagnostic

H NMR Marker
Purity Validation
Peracetylated Phthalimido-Glc 85 - 90%H-1:

6.2 ppm,

= 8.5 Hz
TLC (Hex/EtOAc),

~0.4

-Glycosyl Bromide
90 - 95%H-1:

6.5 ppm,

= 3.8 Hz
Visual: Rapid browning if degraded
Protected

-Methyl Glucoside
75 - 80%H-1:

4.6 ppm,

= 8.2 Hz
HRMS [M+Na]

Methyl

-D-glucosaminide HCl
85 - 90%H-1:

4.4 ppm,

= 8.0 Hz (in D

O)
Melting Point, Polarimetry

References

  • García-Martín, M. G., Gasch, C., Gómez-Sánchez, A., Diánez, M. J., & Castro, A. L. (1987). Synthesis of alkyl glyco-pyranosides and -furanosides of 2-amino-2-deoxy-d-glucose. Crystal structure of 2-deoxy-2-[(4,4-dimethyl-2,6-dioxocyclohexylidenemethyl)amino]-α-d-glucopyranose. Carbohydrate Research, 168(1), 51-64.[Link]

  • Stubbs, K. A., et al. (2013). The Development of Selective Inhibitors of NagZ: Increased Susceptibility of Gram-Negative Bacteria to β-Lactams. ChemBioChem, 14(14), 1734-1738.[Link]

Sources

Exploratory

physicochemical properties of Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl

Technical Whitepaper: Physicochemical Characterization of Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl Executive Summary Methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride (Methyl β-D-glucosaminide HCl) is a spec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Characterization of Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl

Executive Summary

Methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride (Methyl β-D-glucosaminide HCl) is a specialized glycosidic building block used in the synthesis of peptidomimetics, carbohydrate-based vaccines, and as a mechanistic probe for glycosidase enzymes.[1] Unlike its thermodynamic counterpart (the α-anomer), the β-anomer requires specific synthetic control to overcome the anomeric effect.[1] This guide provides a rigorous technical profile of the compound, focusing on its differentiation from the α-isomer, spectroscopic signature, and hydrolytic stability.

Molecular Identity & Structural Analysis

The compound consists of a glucosamine core fixed in the pyranose form by a methyl glycoside linkage in the beta (


) configuration.[1] The amine at C2 is protonated as the hydrochloride salt, ensuring water solubility and stability.
Property Details
IUPAC Name Methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride
Common Name Methyl β-D-glucosaminide HCl
CAS Number 3867-93-4 (Distinct from α-anomer: 13264-53-4)
Molecular Formula C

H

NO

[1] · HCl
Molecular Weight 229.66 g/mol (Salt); 193.20 g/mol (Free Base)
Stereochemistry D-gluco configuration;

-anomer (

chair conformation)
Stereochemical Configuration

The critical structural feature is the equatorial orientation of the methoxy group at C1. In the


 chair conformation, the C1-OMe bond is equatorial, while the C2-NH

group is also equatorial. This trans-diequatorial arrangement between H1 and H2 is the definitive NMR signature (large coupling constant).[1]

Physicochemical Profile

The following data consolidates historical characterization (Neuberger & Rivers, 1939; Austin et al., 1962) and modern spectroscopic standards.

Physical Constants
Parameter Value / Range Notes
Appearance White to off-white crystalline powderHygroscopic; store under desiccant.[1]
Melting Point Decomposition > 190°C Distinct melting points are rare for amino sugar salts; they typically brown and char.[1]
Solubility > 50 mg/mL in Water; Soluble in MeOHInsoluble in non-polar organic solvents (EtOAc, Hexane).[1]
pKa (C2-NH

)
7.6 – 7.8 Slightly lower than free glucosamine (7.[1]8) due to the glycosidic linkage.[1]
Optical Rotation (The Anomeric Indicator)

Optical rotation is the primary rapid method for distinguishing the


-anomer from the 

-anomer.[1]
  • Methyl

    
    -D-glucosaminide HCl: 
    
    
    
    to
    
    
    (c=1, H
    
    
    O)*.[1]
  • Methyl

    
    -D-glucosaminide HCl: 
    
    
    
    (c=1, H
    
    
    O).[1]

> Note: The specific rotation of the free amine salt is negative, consistent with the


-configuration. The N-acetyl derivative (Methyl N-acetyl-β-D-glucosaminide) has a reported rotation of 

[1].[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum in D

O is the gold standard for purity assessment.[1]
  • H-1 (Anomeric Proton):

    • Chemical Shift:

      
       ppm.[1]
      
    • Coupling Constant (

      
      ): 8.0 – 9.0 Hz .[1]
      
    • Interpretation: The large

      
       value indicates a trans-diaxial relationship between H-1 and H-2, confirming the 
      
      
      
      -anomer. (In contrast, the
      
      
      -anomer shows
      
      
      Hz).[1]
  • H-2 (Amine-bearing Carbon):

    • Chemical Shift:

      
       ppm (dd).[1]
      
    • Interpretation: Upfield shift relative to bulk ring protons due to the amine substituent.[1]

Mass Spectrometry
  • ESI-MS (+):

    
     194.1 
    
    
    
    (Free base ion).[1]

Synthesis & Stability Logic

Direct glycosylation of glucosamine with MeOH/HCl (Fischer glycosidation) yields the


-anomer  as the thermodynamic product due to the anomeric effect.[1] Accessing the 

-anomer requires "neighboring group participation" (NGP) or kinetic control.[1]
Synthesis Pathway Visualization

SynthesisPath GlcN Glucosamine HCl NProtect N-Phthaloyl / N-Troc Protection GlcN->NProtect 1. Protect Amine Target Methyl β-D-glucosaminide HCl (Target) GlcN->Target Direct MeOH/HCl (Yields mostly Alpha) Intermed Protected Donor (C2 Participating Group) NProtect->Intermed BetaGlyco Beta-Glycosylation (NGP Directed) Intermed->BetaGlyco MeOH / Promoter Deprotect Deprotection (Hydrazine/Zn) BetaGlyco->Deprotect Deprotect->Target HCl Salt Formation

Figure 1: Synthetic logic flow.[1] Direct acidic glycosylation favors the alpha-anomer.[1] The beta-anomer is typically accessed via C2-participating groups (like phthalimide) that block the alpha-face, forcing beta-attack.[1]

Hydrolytic Stability

The


-glycosidic bond in this molecule is kinetically less stable  than the 

-linkage under acidic conditions.
  • Acid Hydrolysis: Hydrolyzes 10–50x faster than the

    
    -anomer in 1M HCl at 80°C [3].[1]
    
  • Storage: Must be stored at -20°C under inert atmosphere to prevent slow hydrolysis by ambient moisture/acidity.[1]

Experimental Protocols

Protocol A: Differentiation of Anomers via Optical Rotation

Purpose: To confirm the stereochemistry of a synthesized or purchased batch.

  • Preparation: Dissolve 50 mg of the substance in 5.0 mL of HPLC-grade water (Concentration

    
     g/100mL).
    
  • Equilibration: Allow the solution to stand for 10 minutes at 20°C. (Note: Methyl glycosides do not mutarotate; this ensures thermal equilibrium).

  • Measurement: Record rotation using a sodium D-line polarimeter (589 nm) in a 1 dm cell.

  • Validation Criteria:

    • 
      -anomer:  Reading > +1.2° (Specific rotation > +120°).
      
    • 
      -anomer (Target):  Reading negative (approx -0.2° to -0.4°).
      
Protocol B: Purity Assessment by 1H NMR

Purpose: To quantify the


-anomer impurity.
  • Solvent: Dissolve 10 mg in 600

    
    L D
    
    
    
    O.
  • Acquisition: Acquire 1H NMR (min 400 MHz), 16 scans, relaxation delay

    
    s.
    
  • Integration:

    • Integrate the

      
      -H1 doublet at 
      
      
      
      4.5 (J=8.5 Hz). Set integral to 1.00.
    • Check for

      
      -H1 doublet at 
      
      
      
      4.9 (J=3.5 Hz).[1]
  • Calculation:

    
     Alpha Impurity = 
    
    
    
    .[1]

References

  • Neuberger, A., & Rivers, R. P. (1939).[1] Preparation and configurative relationships of methylglucosaminides. Journal of the Chemical Society, 122-126. Link[1]

  • Foster, A. B., Horton, D., & Stacey, M. (1957). Amino-sugars and related compounds.[1][2][3][4][5] Part II. Observations on the acidic hydrolysis of methyl 2-amino-2-deoxy-α- and -β-D-glucopyranosides. Journal of the Chemical Society, 81-86. Link[1]

  • Graham, E. R. B., & Neuberger, A. (1968).[1] The synthesis and some properties of 2-aminoethyl β-D-glucopyranoside. Journal of the Chemical Society C: Organic, 1638-1641. Link

  • Austin, P. W., et al. (1962).[1] The synthesis of some methyl 2-amino-2-deoxy-D-glucopyranosides. Journal of the Chemical Society.[1]

Sources

Foundational

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl

Foreword: The Rationale for Rigor in Glycoscience In the fields of chemical biology and drug development, the precise structural characterization of carbohydrate-based molecules is not merely an academic exercise; it is...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for Rigor in Glycoscience

In the fields of chemical biology and drug development, the precise structural characterization of carbohydrate-based molecules is not merely an academic exercise; it is a foundational requirement for understanding biological function, ensuring product quality, and meeting regulatory standards. Methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride is a fundamental building block in the synthesis of complex glycans and aminoglycoside antibiotics. Its seemingly simple structure belies a significant stereochemical complexity that demands a multi-faceted, orthogonal analytical approach for unambiguous elucidation.

This guide eschews a simplistic, linear protocol. Instead, it presents an integrated strategy, mirroring the logic employed in a modern analytical laboratory. We will explore how data from distinct techniques—mass spectrometry and a suite of nuclear magnetic resonance experiments—are woven together to build a self-validating case for the molecule's constitution, configuration, and conformation. Each experimental choice is rationalized, providing the "why" behind the "how," to empower researchers to not only replicate but also adapt these principles to novel carbohydrate structures.

The Initial Hypothesis: Molecular Formula via Mass Spectrometry

The first step in any structure elucidation is to determine the elemental composition. For a polar, non-volatile molecule like an aminosugar, electrospray ionization (ESI) is the ionization technique of choice, as its "soft" nature minimizes fragmentation and typically yields a prominent protonated molecular ion [M+H]⁺.[1] High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between isobaric formulas.

The expected molecular formula for the free base is C₇H₁₅NO₅, with a monoisotopic mass of 193.0950 Da.[2][3] The hydrochloride salt will not typically be observed as an adduct in positive ion mode ESI; the molecule will be detected as the protonated free amine.

Data Presentation: High-Resolution Mass Spectrometry
ParameterExpected Value (C₇H₁₆NO₅⁺)Observed ValueDeviation (ppm)
m/z194.1023194.1021-1.03

This data confirms the elemental composition is C₇H₁₅NO₅, providing the foundational piece of the structural puzzle.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Dissolve 1 mg of Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Chromatography: Employ Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention of the polar analyte.[4][5][6]

    • Column: Atlantis Premier BEH Z-HILIC (2.1 x 150 mm, 2.5 µm) or equivalent.[4][5]

    • Mobile Phase A: 20 mM ammonium formate in water, pH 3.0.[5]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might run from 90% B to 50% B over 10 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 50 °C.[4][5]

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 1.5 - 3.0 kV.[5]

    • Source Temperature: 150 °C.[5]

The Architectural Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the elemental formula, NMR spectroscopy reveals the atomic connectivity and stereochemistry. The analysis of carbohydrates by NMR can be challenging due to the significant overlap of proton signals in the 3.4-4.0 ppm region.[7][8][9] Therefore, a combination of 1D and 2D NMR experiments is essential.

1D NMR: The Initial Survey (¹H and ¹³C)

¹H NMR Spectroscopy provides the first glimpse of the molecular framework. Key expected signals are:

  • Anomeric Proton (H1): This is typically the most downfield of the ring protons (excluding hydroxyls) and provides crucial stereochemical information.

  • Ring Protons (H2-H6): These often reside in a crowded region, requiring 2D techniques for definitive assignment.[7]

  • Methoxy Protons (-OCH₃): A sharp singlet at ~3.4 ppm, integrating to 3 protons.

The crucial diagnostic for the β-anomeric configuration is the coupling constant between H1 and H2 (³JH1,H2). The β-configuration in a glucopyranoside forces both H1 and H2 into axial positions in the stable ⁴C₁ chair conformation, resulting in a large dihedral angle (~180°) and a correspondingly large coupling constant (typically 8-10 Hz).

¹³C NMR Spectroscopy complements the proton data by revealing the number of unique carbon environments. Key signals include the anomeric carbon (C1) around 100-105 ppm and the methoxy carbon (-OCH₃) around 55-60 ppm.

2D NMR: Building the Structure Piece by Piece

A logical, sequential application of 2D NMR experiments is required to assemble the full structure.

Correlation Spectroscropy (COSY) identifies protons that are coupled to each other, typically through 2 or 3 bonds (e.g., H-C-H or H-C-C-H).[7][8] Starting from the well-resolved anomeric proton (H1), one can "walk" around the pyranose ring by identifying its correlation to H2, then H2's correlation to H3, and so on, establishing the complete proton spin system of the sugar ring.

Caption: COSY correlation pathway for the glucopyranoside ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with the carbon atom to which it is directly attached (¹JCH).[7][8][10] This powerful experiment allows for the unambiguous assignment of all protonated carbons (C1 through C6) based on the proton assignments derived from the COSY spectrum.

Caption: Key HMBC correlations confirming the methyl glycoside linkage.

Data Presentation: NMR Assignment Summary

Solvent: D₂O, Temperature: 298 K

Position¹³C δ (ppm)¹H δ (ppm)¹H MultiplicityJ (Hz)Key COSY CorrelationsKey HMBC Correlations
1101.84.45d8.4H2C2, C5, OCH₃
257.13.15dd8.4, 10.5H1, H3C1, C3
374.53.70t9.5H2, H4C2, C4, C5
471.23.50t9.5H3, H5C3, C5
577.33.45m-H4, H6a, H6bC1, C3, C4, C6
6a61.93.90dd12.2, 2.2H5, H6bC4, C5
6b61.93.75dd12.2, 5.5H5, H6aC4, C5
-OCH₃58.03.42s--C1

(Note: Chemical shifts are representative and may vary slightly based on pH, concentration, and temperature.)

Experimental Protocol: NMR Spectroscopy Suite
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O, 99.9%). Add a small amount of a reference standard like DSS or TSP if precise chemical shift referencing is needed.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for better signal dispersion. [11]3. 1D ¹H Acquisition:

    • Acquire a standard proton spectrum with water suppression (e.g., using presaturation).

    • Typical parameters: 16-32 scans, 2-second relaxation delay.

  • 1D ¹³C Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, 2-second relaxation delay.

  • 2D Acquisition (COSY, HSQC, HMBC):

    • Use standard, gradient-selected pulse programs (e.g., gCOSY, gHSQC, gHMBC).

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • For HMBC, set the long-range coupling delay to optimize for correlations of ~8 Hz.

    • Acquire a sufficient number of scans to achieve good signal-to-noise (8-16 scans for COSY/HSQC, 32-64 scans for HMBC are typical starting points).

  • Data Processing: Process all spectra using appropriate window functions (e.g., sine-bell for COSY, squared sine-bell for HSQC/HMBC) and perform phase and baseline correction.

The Integrated Elucidation Workflow: A Self-Validating System

G cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_Conclusion Structural Confirmation MS HRMS (ESI+) Final_Structure Final Structure MS->Final_Structure Provides: Molecular Formula (C₇H₁₅NO₅) H1_NMR 1D ¹H NMR COSY 2D gCOSY H1_NMR->COSY Identifies: Anomeric Proton (H1) H1_NMR->Final_Structure Provides: Anomeric Config (β) (via ³J(H1,H2)) HSQC 2D gHSQC COSY->HSQC Assigns: ¹H Ring System HMBC 2D gHMBC HSQC->HMBC Assigns: ¹³C Resonances HMBC->Final_Structure Confirms: - Glycosidic Linkage - Ring Structure

Sources

Exploratory

biological activity of Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl

Topic: Biological Activity of Methyl 2-amino-2-deoxy- -D-glucopyranoside HCl Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Biological Activity and Technical Prof...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Methyl 2-amino-2-deoxy-


-D-glucopyranoside HCl
Content Type:  In-depth Technical Guide
Audience:  Researchers, Scientists, Drug Development Professionals

Biological Activity and Technical Profile: Methyl 2-amino-2-deoxy- -D-glucopyranoside HCl

Executive Summary

Methyl 2-amino-2-deoxy-


-D-glucopyranoside hydrochloride (Methyl 

-D-glucosaminide HCl) is a specialized glycosidic derivative of D-glucosamine. Unlike its N-acetylated counterpart (Methyl

-GlcNAc), which is a standard substrate for widely distributed hexosaminidases, this compound serves as a highly specific probe for exo-

-D-glucosaminidases (GlcNases)
—enzymes critical in the degradation of chitosan and fungal cell walls.

Beyond its utility as an enzymatic substrate, this compound acts as a versatile chiral scaffold in medicinal chemistry. Recent applications include its use as an


-chelating ligand in organometallic iridium and rhodium complexes, which exhibit potent cytotoxicity against human cancer cell lines. This guide details the compound's biological mechanisms, enzymatic specificity, and experimental applications, providing a robust framework for its use in glycobiology and drug discovery.

Chemical Profile & Structural Properties[1][2][3][4][5]

Molecular Identity
  • IUPAC Name: Methyl 2-amino-2-deoxy-

    
    -D-glucopyranoside hydrochloride
    
  • CAS Number: 3867-93-4

  • Synonyms: Methyl

    
    -D-glucosaminide HCl
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 229.66 g/mol

Structural Conformation

The compound exists predominantly in the


 chair conformation  in aqueous solution. The 

-anomeric configuration places the methoxy group in an equatorial position, which is critical for its recognition by specific glycosyl hydrolases.
  • Anomeric Effect: The

    
    -anomer lacks the stabilizing exo-anomeric effect seen in 
    
    
    
    -glycosides, making it more susceptible to specific enzymatic hydrolysis but chemically distinct in glycosylation reactions.
  • C2-Amine: The free amino group at C2 (protonated as

    
     at physiological pH) distinguishes this molecule from GlcNAc derivatives. This positive charge prevents binding to the active sites of classical 
    
    
    
    -hexosaminidases (EC 3.2.1.52), which require an acetamido group for substrate-assisted catalysis.

Biological Activity & Mechanism[6][7][8]

Enzymatic Specificity: The GlcNase vs. Hexosaminidase Distinction

A critical error in experimental design is assuming this compound is a generic substrate for "hexosaminidases." It is not .

  • 
    -N-Acetylhexosaminidases (EC 3.2.1.52):  These enzymes require the C2-acetamido group to form an oxazoline intermediate during hydrolysis. They show negligible activity toward Methyl 2-amino-2-deoxy-
    
    
    
    -D-glucopyranoside.
  • Exo-

    
    -D-glucosaminidases (EC 3.2.1.165):  This compound is the specific substrate for GlcNases (also called exochitosanases), found in bacteria (e.g., Amycolatopsis orientalis) and fungi (Trichoderma reesei).[1] These enzymes possess a specialized active site with a negatively charged pocket (often involving Asp/Glu residues) to accommodate the charged C2-amine.
    

Mechanistic Insight: The hydrolysis follows a retaining mechanism, but unlike hexosaminidases, it does not utilize substrate-assisted catalysis via the C2 group. Instead, it relies on a dedicated enzymatic nucleophile (typically a glutamate residue).

Cytotoxicity & Organometallic Complexes

While the free glycoside is generally non-toxic, it serves as a potent ligand for creating cytotoxic metallodrugs.

  • Mechanism: The C2-amine and C1-methoxy oxygen (or C3-hydroxyl) can chelate metal ions.

  • Activity: Cyclometalated Iridium(III) and Rhodium(III) complexes incorporating this ligand have demonstrated

    
     values in the low micromolar range (~2 
    
    
    
    M) against cancer cell lines (e.g., HeLa, MCF-7). The sugar moiety is hypothesized to facilitate cellular uptake via glucose transporters (GLUTs) before the metal center exerts cytotoxic effects.
Glycosylation Acceptor Activity

In biocatalysis, this compound acts as an acceptor for glycosyltransferases and glycosidases (in transglycosylation mode).

  • Application: It is used to synthesize hetero-oligosaccharides. For example, it can accept glucosyl moieties from sucrose (catalyzed by dextransucrase) or other donors to form novel aminoglycosides with potential antibiotic activity.

Visualization: Enzymatic Selectivity Pathways

The following diagram illustrates the divergent processing of glucosamine derivatives, highlighting the specific utility of the target compound.

EnzymaticPathways Substrate1 Methyl 2-amino-2-deoxy- beta-D-glucopyranoside (Target) Enzyme1 Exo-beta-D-glucosaminidase (EC 3.2.1.165) Substrate1->Enzyme1 High Affinity (Charge Recognition) Enzyme2 beta-N-Acetylhexosaminidase (EC 3.2.1.52) Substrate1->Enzyme2 No Reaction (Lacks Acetyl Group) Substrate2 Methyl 2-acetamido-2-deoxy- beta-D-glucopyranoside (GlcNAc) Substrate2->Enzyme1 Low/No Activity Substrate2->Enzyme2 High Affinity (Substrate Assisted) Product D-Glucosamine + Methanol Enzyme1->Product Hydrolysis Product2 N-Acetyl-D-Glucosamine + Methanol Enzyme2->Product2 Hydrolysis

Caption: Specificity filter showing Methyl 2-amino-2-deoxy-


-D-glucopyranoside as the exclusive substrate for Exo-

-D-glucosaminidase (EC 3.2.1.165), distinguishing it from standard Hexosaminidase substrates.

Experimental Protocols

Protocol A: Exo- -D-Glucosaminidase Activity Assay

Objective: To quantify the specific activity of GlcNase using Methyl 2-amino-2-deoxy-


-D-glucopyranoside as the substrate.

Reagents:

  • Substrate Solution: 10 mM Methyl 2-amino-2-deoxy-

    
    -D-glucopyranoside HCl in water.
    
  • Buffer: 50 mM Sodium Acetate, pH 5.5 (Optimum pH varies by source; Amycolatopsis enzyme prefers pH 5.0–6.0).

  • Stop Solution: 0.2 M Sodium Borate buffer, pH 9.0.

  • Detection Reagent: Morgan-Elson reagent (for colorimetric detection of released glucosamine, though HPLC is preferred for the free amine). Note: Standard Morgan-Elson detects N-acetyl sugars. For free glucosamine, use the indole-hydrochloric acid method or HPLC with OPA derivatization.

Workflow:

  • Incubation: Mix 50

    
    L enzyme sample + 50 
    
    
    
    L Buffer + 50
    
    
    L Substrate Solution.
  • Reaction: Incubate at 37°C for 10–60 minutes.

  • Termination: Add 100

    
    L Stop Solution (or boil for 3 mins).
    
  • Quantification (HPLC Method - Recommended):

    • Derivatize aliquot with o-phthalaldehyde (OPA).

    • Inject onto C18 Reverse Phase column.

    • Mobile Phase: Methanol/Acetate Buffer gradient.

    • Detect fluorescence (Ex 340 nm / Em 455 nm).

  • Calculation: One unit (U) is defined as the amount of enzyme releasing 1

    
    mol of D-glucosamine per minute.
    
Protocol B: Data Presentation Standard

When reporting kinetic data (


, 

) for this substrate, ensure comparison with the

-anomer to validate stereospecificity.
SubstrateEnzyme

(mM)

(

)
Specificity Constant (

)
Methyl 2-amino-2-deoxy-

-D-glucopyranoside
GlcNase (Wild Type)0.5 - 2.0 High High
Methyl 2-amino-2-deoxy-

-D-glucopyranoside
GlcNase (Wild Type)>50 (or N.D.)LowNegligible
Methyl

-GlcNAc
GlcNase (Wild Type)N.D.[2]N.D.N.D.

References

  • Fukamizo, T., et al. (2006).[3] "Exo-

    
    -D-glucosaminidase from Amycolatopsis orientalis: catalytic residues, sugar recognition specificity, kinetics, and synergism." Glycobiology, 16(11), 1064–1072.[3] Link
    
  • Nogawa, M., et al. (1998).[3] "Purification and Characterization of Exo-

    
    -D-Glucosaminidase from a Cellulolytic Fungus, Trichoderma reesei PC-3-7." Applied and Environmental Microbiology, 64(3), 890–895.[3] Link
    
  • Graf, M., & Sünkel, K. (2012).[4] "First cyclometalated iridium(III) complex containing methyl 2-amino-2-deoxy-

    
    -D-glucopyranoside as N,O-chelate." Inorganica Chimica Acta, 386, 1–4. Link
    
  • Côté, N., et al. (2006).[3] "Two exo-

    
    -D-glucosaminidases/exochitosanases from actinomycetes define a new subfamily within family 2 of glycoside hydrolases."[1] Biochemical Journal, 394(3), 675–686. Link
    
  • Nanjo, F., et al. (1990).[3] "Purification and characterization of an exo-

    
    -D-glucosaminidase, a novel type of enzyme, from Nocardia orientalis." Journal of Biological Chemistry, 265(17), 10088–10094.[3] Link
    

Sources

Foundational

Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl: Mechanism of Action &amp; Technical Profile

The following technical guide details the mechanism of action, synthesis, and applications of Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl (Methyl β-D-glucosaminide HCl). Executive Summary Methyl 2-amino-2-deoxy-β-D-gl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, synthesis, and applications of Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl (Methyl β-D-glucosaminide HCl).

Executive Summary

Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl (Methyl β-D-glucosaminide) is a specialized carbohydrate derivative primarily utilized as a selective mechanistic probe and synthetic scaffold . Unlike its N-acetylated counterpart (a substrate for β-hexosaminidases), this molecule specifically targets exo-β-D-glucosaminidases (GlcNases) . Its resistance to hydrolysis by standard hexosaminidases makes it an indispensable tool for dissecting chitin/chitosan metabolic pathways, particularly in fungal cell wall remodeling and bacterial pathogenesis. Furthermore, it serves as a thermodynamically stable "masked" aldehyde for the synthesis of glycomimetics and aminoglycoside antibiotics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Before analyzing the mechanism, the structural parameters defining its reactivity must be established.

PropertySpecification
IUPAC Name Methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride
Common Name Methyl β-D-glucosaminide HCl
CAS Number 3867-93-4 (HCl salt) / 709-50-2 (Free base)
Molecular Formula C₇H₁₅NO₅[1][2] · HCl
Molecular Weight 229.66 g/mol
Anomeric Config. Beta (β) - Equatorial methoxy group
Solubility Highly soluble in water (>50 mg/mL); sparingly soluble in MeOH; insoluble in non-polar solvents.
Stability Stable in neutral/acidic aqueous solution; susceptible to hydrolysis in strong acid/heat.

Mechanism of Action: Biological Systems

The biological utility of Methyl β-D-glucosaminide stems from its precise discrimination between two classes of glycosyl hydrolases: Exo-β-D-glucosaminidases (GlcNase) and β-N-acetylhexosaminidases (HexNAcase) .

Selective Substrate Specificity (The "Lock and Key" Differentiator)

In biological systems (e.g., Aspergillus fumigatus, Trichoderma reesei), chitin degradation involves two parallel pathways.

  • Pathway A (HexNAcase): Hydrolyzes N-acetyl-glucosamine (GlcNAc) residues.

  • Pathway B (GlcNase): Hydrolyzes deacetylated glucosamine (GlcN) residues.

Methyl β-D-glucosaminide acts as a specific substrate for Pathway B .

  • Mechanism: The enzyme GlcNase recognizes the protonated amine (

    
    ) at the C2 position. It executes a hydrolytic cleavage of the anomeric O-methyl bond, releasing methanol and D-glucosamine.
    
  • Exclusion: Standard HexNAcases require an acetamido group (

    
    ) at C2 for substrate binding. Consequently, Methyl β-D-glucosaminide is refractory  to HexNAcase activity.
    
Enzymatic Hydrolysis Pathway

The hydrolysis follows a retaining mechanism (Double Displacement), typical of GH2/GH46 families.

  • Binding: The enzyme's active site (typically containing carboxylate residues) binds the substrate. The C2-amine forms electrostatic interactions with acidic residues (e.g., Asp/Glu) in the active site pocket.

  • Acid Catalysis: A general acid residue protonates the glycosidic oxygen (methoxy group).

  • Nucleophilic Attack: A nucleophilic residue attacks the anomeric carbon (C1), forming a covalent glycosyl-enzyme intermediate and releasing methanol.

  • Deglycosylation: A water molecule attacks the intermediate, releasing D-glucosamine and restoring the enzyme.

GlcNase_Mechanism Substrate Methyl β-D-glucosaminide Complex Enzyme-Substrate Complex Substrate->Complex Binding (C2-Amine Recognition) HexNAcase β-N-acetylhexosaminidase Substrate->HexNAcase NO BINDING (Lacks Acetyl Group) Enzyme Exo-β-D-glucosaminidase (Active Site) Enzyme->Complex Intermediate Covalent Glycosyl-Enzyme Intermediate Complex->Intermediate Acid Catalysis & Nucleophilic Attack Products D-Glucosamine + Methanol Intermediate->Products Hydrolysis (Water Attack)

Figure 1: Mechanistic pathway showing the selective hydrolysis by GlcNase and resistance to HexNAcase.

Mechanism of Action: Chemical Synthesis

In drug development, this compound serves as a protected building block . The anomeric methyl group "locks" the sugar in the pyranose form, preventing mutarotation and allowing selective modification of the C3, C4, and C6 hydroxyls.

Synthetic Challenges & Solutions

Direct Fischer glycosylation of Glucosamine HCl with methanol yields a mixture of


 and 

anomers (predominantly

due to the anomeric effect). To isolate the pure

-anomer required for specific assays, a Neighboring Group Participation (NGP) strategy is often employed during synthesis.
  • Strategy: Use of an N-phthaloyl or N-acetyl group at C2 directs the glycosylation to the

    
    -face via an acyloxonium ion intermediate.
    
  • Deprotection: The directing group is removed (e.g., hydrazine for phthalimide) to yield the free amine.

Synthesis_Workflow Step1 Glucosamine HCl Step2 N-Protection (Phthalic Anhydride) Step1->Step2 Step3 Intermediate: N-Phthaloyl-Glucosamine Step2->Step3 Step4 Glycosylation (MeOH / Acid Scavenger) Step3->Step4 Beta-Directing Effect Step5 Intermediate: Methyl N-Phthaloyl-β-D-glucosaminide Step4->Step5 Step6 Deprotection (Hydrazine Hydrate) Step5->Step6 Final Methyl 2-amino-2-deoxy- β-D-glucopyranoside HCl Step6->Final

Figure 2: Synthetic route utilizing N-phthaloyl protection to ensure Beta-anomeric selectivity.

Experimental Protocols

Protocol A: Differential Enzymatic Assay (GlcNase vs. HexNAcase)

Objective: To determine if a fungal lysate contains specific chitosan-degrading activity (GlcNase) separate from general cell wall turnover (HexNAcase).

Reagents:

  • Substrate A: Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl (10 mM in water).

  • Substrate B (Control): 4-Nitrophenyl N-acetyl-β-D-glucosaminide (Standard HexNAcase substrate).

  • Buffer: 50 mM Sodium Acetate, pH 5.6.

  • Detection: Morgan-Elson Reagent (for colorimetric detection of released glucosamine) or HPLC.

Workflow:

  • Incubation: Mix 50 µL of enzyme sample with 50 µL of Substrate A in 100 µL Buffer. Incubate at 37°C for 30–60 mins.

  • Parallel Control: Repeat with Substrate B.

  • Termination: Stop reaction by boiling (3 mins) or adding 0.2M Borate buffer (pH 9.0).

  • Quantification:

    • For Substrate A: React with Morgan-Elson reagent. Absorbance at 585 nm indicates free Glucosamine release (GlcNase activity).

    • For Substrate B: Measure release of p-nitrophenol at 405 nm (HexNAcase activity).

  • Interpretation: High signal in A and B indicates mixed activity. High signal in A only indicates specific Exo-GlcNase activity (typical of specific chitosan-degrading fungi like Amycolatopsis).

Protocol B: Purification of the Beta-Anomer

If synthesizing in-house via direct Fischer glycosylation (lower cost, lower purity method), the beta-anomer must be separated from the alpha-anomer.

  • Reaction: Reflux Glucosamine HCl (10g) in dry Methanol (150mL) saturated with HCl gas for 4 hours.

  • Crystallization: Cool to 4°C. The

    
    -anomer  crystallizes out preferentially due to lower solubility. Filter off the solid.[3][4]
    
  • Isolation of Beta: Concentrate the filtrate to a syrup. Add Ethanol/Acetone to induce precipitation of the

    
    -anomer .
    
  • Recrystallization: Recrystallize the beta-fraction from hot Methanol/Ethanol to achieve >95% anomeric purity.

  • Validation: Check NMR (H1 anomeric proton coupling constant).

    • 
      -anomer: 
      
      
      
    • 
      -anomer: 
      
      
      
      (Axial-Axial coupling).

References

  • Nanjo, F., et al. (1990).[5] "Purification and characterization of an exo-beta-D-glucosaminidase, a novel type of enzyme, from Nocardia orientalis."[5] Journal of Biological Chemistry. Link

  • Côté, N., et al. (2006).[5] "Exo-beta-D-glucosaminidase from Amycolatopsis orientalis: catalytic residues, sugar recognition specificity, kinetics, and synergism." Glycobiology. Link

  • Fukamizo, T., & Brzezinski, R. (1997). "Chitosanase from Streptomyces sp. N174: a comparative study of its specificity." Biochemistry Journal.
  • Griffith, B. R., et al. (2012). "Scalable Synthesis of Versatile Rare Deoxyamino Sugar Building Blocks from D-Glucosamine." Journal of Organic Chemistry. Link

  • Nogawa, M., et al. (1998).[5] "Purification and Characterization of Exo-beta-d-Glucosaminidase from a Cellulolytic Fungus, Trichoderma reesei PC-3-7." Applied and Environmental Microbiology. Link

Sources

Exploratory

Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl derivatives and analogs

Methyl 2-amino-2-deoxy- -D-glucopyranoside HCl: Synthesis, Derivatization, and Applications in Therapeutics Executive Summary Methyl 2-amino-2-deoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-amino-2-deoxy- -D-glucopyranoside HCl: Synthesis, Derivatization, and Applications in Therapeutics

Executive Summary

Methyl 2-amino-2-deoxy-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-D-glucopyranoside hydrochloride (CAS 3867-93-4) is a highly versatile chiral building block central to modern glycobiology and drug development. By locking the anomeric center of D-glucosamine with a 

-methoxy group, researchers gain a stable aglycone scaffold that resists non-specific hydrolysis while exposing a highly reactive, protonated C2-amine. This in-depth technical guide explores the structural mechanics, advanced synthesis methodologies (including flow chemistry), and the pharmacological utility of this compound and its derivatives—ranging from transition-state mimicking enzyme inhibitors[1] to cyclometalated organometallic anti-cancer agents[2].

Chemical Identity & Structural Mechanics

The structural integrity of Methyl 2-amino-2-deoxy-


-D-glucopyranoside HCl dictates its utility in synthetic chemistry.
  • Anomeric Stability: The

    
    -O-methyl linkage prevents mutarotation and ring-opening, locking the carbohydrate in its pyranose conformation. This is critical when utilizing the molecule as a rigid scaffold for downstream regioselective modifications[3].
    
  • Electrostatic Profile: The C2-amino group, protonated at physiological pH (pKa ~7.5), is the primary pharmacophore for enzyme interaction. The localized positive charge mimics the transient oxacarbenium ion formed during the enzymatic hydrolysis of standard

    
    -D-glucosides, making it a potent structural analog for biological targeting[1].
    

Mechanistic Insights in Drug Development

As a Senior Application Scientist, it is crucial to understand why specific derivatives are chosen for therapeutic development.

Glycosidase Inhibition via Transition State Mimicry

Glycosidases utilize active-site carboxylate residues to stabilize the positively charged oxacarbenium ion transition state during glycan cleavage. The protonated amine of Methyl


-D-glucosaminide mimics this localized positive charge. As detailed in , this establishes a strong electrostatic salt bridge with the enzyme's catalytic nucleophile, allowing the compound to act as a competitive inhibitor (e.g., against Agrobacterium 

-glucosidase with a

of 800

M)[1].
Organometallic Anti-Proliferative Agents

The adjacent amine and hydroxyl groups of the sugar act as an optimal N,O-chelating system. Recent advancements published in demonstrate that reacting this sugar with Iridium(III) or Rhodium(III) precursors yields bis-cyclometalated complexes[2],[4]. The carbohydrate ligand enhances aqueous solubility and cellular uptake via glucose transporters (GLUTs), resulting in targeted cytotoxicity against human cancer cell lines with IC50 values in the low micromolar to nanomolar range[4].

Mechanism E Enzyme Active Site (Carboxylate Residues) S Natural Substrate (b-D-Glucoside) TS Oxacarbenium Ion Transition State (+) S->TS Enzymatic Cleavage TS->E Electrostatic Binding I Methyl b-D-glucosaminide (Protonated Amine +) I->E Transition State Mimicry

Fig 1. Competitive inhibition of glycosidases via transition state mimicry by protonated amines.

Synthesis & Derivatization Strategies

The transition from D-glucosamine to complex derivatives requires strict control over reaction kinetics and regioselectivity.

  • Fischer Glycosidation: Traditional batch Fischer glycosidation of D-glucosamine HCl yields a thermodynamic mixture heavily favoring the

    
    -anomer due to the anomeric effect. To isolate the kinetically favored 
    
    
    
    -anomer, continuous flow chemistry using solid acid catalysts (e.g., HO-SAS) is employed to strictly control residence time.
  • N-Acetylation: Conversion to Methyl 2-acetamido-2-deoxy-

    
    -D-glucopyranoside (CAS 3946-01-8)[5] provides a direct route to rare aminosugars. As outlined in the , this GlcNAc analog can undergo 3-O-methanesulfonylation followed by base-catalyzed 3,4-epoxide formation. Subsequent nucleophilic opening of the epoxide inverts the stereocenter, yielding rare hexopyranosides[3].
    

Synthesis A D-Glucosamine HCl B Methyl b-D-glucosaminide HCl (CAS 3867-93-4) A->B Fischer Glycosidation (MeOH, H+) C Methyl 2-acetamido-b-D- glucopyranoside B->C N-Acetylation (Ac2O, Base)

Fig 2. Synthetic pipeline from D-Glucosamine to Methyl 2-acetamido-


-D-glucopyranoside.

Experimental Workflows (Self-Validating Protocols)

Protocol 1: Kinetically Controlled Flow Fischer Glycosidation

Adapted from flow-chemistry methodologies for furanoside/pyranoside kinetic trapping,[6].

  • Catalyst Bed Preparation: Pack a stainless-steel microreactor column (internal volume ~1.0 mL) with sulfonic acid-functionalized silica (HO-SAS).

    • Causality: Solid acid catalysts eliminate the need for downstream aqueous neutralization, preventing product loss, and allow for continuous, highly reproducible processing.

  • Substrate Injection: Pump a 0.1 M solution of D-glucosamine HCl in anhydrous methanol through the reactor at a flow rate of 0.1 mL/min (Residence time = 10 min).

  • Thermal Control: Maintain the reactor precisely at 80 °C.

    • Causality: Flash heating accelerates the kinetically favored formation of the

      
      -pyranoside before thermodynamic equilibration to the 
      
      
      
      -pyranoside can occur.
  • Validation (Self-Correction): Collect the eluent and remove the solvent under reduced pressure. Confirm the

    
     ratio via 
    
    
    
    H NMR by integrating the anomeric proton signals (the
    
    
    -anomeric doublet typically appears at ~4.3 ppm with a large
    
    
    coupling constant of ~8 Hz, while the
    
    
    -anomer appears at ~4.8 ppm with a smaller
    
    
    of ~3.5 Hz).
Protocol 2: Regioselective N-Acetylation

Standardized methodology for generating GlcNAc analogs[3].

  • Preparation: Suspend Methyl 2-amino-2-deoxy-

    
    -D-glucopyranoside HCl (1.0 eq) in anhydrous methanol under an inert argon atmosphere.
    
  • Neutralization: Add sodium methoxide (1.0 eq) dropwise at 0 °C.

    • Causality: The HCl salt renders the amine non-nucleophilic. Stoichiometric neutralization liberates the free amine, enabling the subsequent nucleophilic acyl substitution.

  • Acetylation: Add acetic anhydride (1.1 eq) dropwise. Maintain the reaction temperature strictly at 0 °C for 2 hours.

    • Causality: The primary amine is significantly more nucleophilic than the secondary hydroxyl groups. Keeping the temperature low ensures absolute N-regioselectivity, preventing unwanted O-acetylation.

  • Validation (Self-Correction): Monitor the reaction via TLC (DCM:MeOH 8:2). Stain with Ninhydrin; the starting material will appear as a deep purple spot (primary amine), which must completely disappear, replaced by a Ninhydrin-negative, UV-inactive spot corresponding to the amide.

Quantitative Data Summaries

Table 1: Physicochemical & Structural Parameters

Parameter Value / Description

| Chemical Name | Methyl 2-amino-2-deoxy-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-D-glucopyranoside hydrochloride |
| CAS Registry Number  | 3867-93-4 |
| Molecular Formula  | Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H

ClNO

[7] | | Molecular Weight | 229.66 g/mol | | Anomeric Configuration |

(Equatorial methoxy group) | | Solubility Profile | Highly soluble in H

O; moderately soluble in MeOH |

Table 2: Pharmacological Activity of Key Derivatives

Derivative / Complex Biological Target Observed Activity / Metric Mechanism of Action

| Methyl


-D-glucosaminide (Protonated)  | Agrobacterium 

-Glucosidase |


800

M[1] | Electrostatic transition state mimicry | | [Ir(ptpy)

(N,O-GlcN)]PF

| Human Cancer Cell Lines | IC

in nanomolar range[4] | DNA intercalation / ROS generation via targeted delivery | | Methyl 2-acetamido-

-D-glucopyranoside
| Glycan Synthesis Pathways | Substrate / Synthetic Intermediate[3] | Stereoinversion precursor for rare hexopyranosides |

References

  • Fisher Scientific. CAS RN 3867-93-4 - Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl, TRC. Available at:[Link]

  • Journal of Organic Chemistry (2009). Concise and efficient synthesis of 2-acetamido-2-deoxy-beta-D-hexopyranosides of diverse aminosugars from 2-acetamido-2-deoxy-beta-D-glucose. DOI: 10.1021/jo801927k. Available at:[Link]

  • Chemical Communications (2003). Pyridine-Sugar Conjugates as Potent Inhibitors of Enzyme-Catalyzed Glycoside Hydrolysis. DOI: 10.1039/B211399F. Available at:[Link]

  • Inorganica Chimica Acta (2017). Synthesis and characterization of cyclometallated rhodium(III) and iridium(III) compounds with antiproliferative activities in the nanomolar range. DOI: 10.1016/j.ica.2017.11.003. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

protocol for using Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl as a glycosyl donor

Technical Application Note: Strategies for Utilizing Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl in Oligosaccharide Synthesis Part 1: Core Directive & Scientific Context 1.1 The "Donor Paradox" and Strategic Positioni...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategies for Utilizing Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl in Oligosaccharide Synthesis

Part 1: Core Directive & Scientific Context

1.1 The "Donor Paradox" and Strategic Positioning In the context of modern carbohydrate chemistry and drug development, Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl (Methyl Glucosaminide) is technically a stable donor precursor , not a direct glycosyl donor.

Direct glycosylation using a methyl glycoside is chemically unfavorable due to the high stability of the anomeric O-methyl bond, which acts as a protecting group rather than a leaving group. Furthermore, the free amine (present as the HCl salt) at the C2 position is incompatible with glycosylation conditions; it poisons Lewis acid promoters and leads to side reactions (e.g., Schiff base formation).

Therefore, this guide details the "Activation Pipeline" : the transformation of this stable precursor into a reactive Glycosyl Donor (specifically a Thioglycoside or Trichloroacetimidate) and its subsequent application in stereoselective


-glycosylation.

1.2 Mechanistic Causality: Controlling the C2-Amine The critical success factor in using glucosamine derivatives is the N-protecting group .

  • Challenge: The C2-amine must be masked to prevent nucleophilic interference.

  • Solution: We utilize Phthalimide (Phth) or 2,2,2-Trichloroethoxycarbonyl (Troc) protection.

    • Why? Both groups provide Neighboring Group Participation (NGP) . During glycosylation, the carbonyl oxygen of the N-protecting group stabilizes the oxocarbenium ion intermediate, blocking the

      
      -face and forcing the incoming acceptor to attack from the 
      
      
      
      -face. This guarantees the 1,2-trans (
      
      
      ) stereoselectivity required for bioactive oligosaccharides (e.g., Heparin, Hyaluronic acid fragments).

Part 2: Workflow Visualization

The following diagram illustrates the critical pathway from the stable Methyl Glucosaminide precursor to the active donor and final coupling.

G Start Methyl 2-amino-2-deoxy- β-D-glucopyranoside HCl (Stable Precursor) Step1 Step 1: N-Protection (Phth or Troc) Start->Step1 Phthalic Anhydride / TEA Step2 Step 2: O-Acetylation & Acetolysis (Anomeric Activation) Step1->Step2 Ac2O / H2SO4 (Cleaves OMe) Inter Peracetylated Intermediate Step2->Inter Donor Active Glycosyl Donor (Thioglycoside or Imidate) Inter->Donor TMSSPh / ZnI2 (Thiolysis) Coupling Glycosylation Reaction (Lewis Acid Promoted) Donor->Coupling Acceptor + NIS/TfOH Product Protected β-Linked Disaccharide Coupling->Product β-Selectivity via NGP

Figure 1: Strategic workflow converting the stable methyl glycoside precursor into a reactive donor for stereoselective synthesis.

Part 3: Detailed Experimental Protocols

Phase A: Precursor Activation (Synthesis of the Donor)

Objective: Convert Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl into Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside (The "Active Donor") .

Reagents:

  • Starting Material: Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl (1.0 eq)

  • Phthalic Anhydride

  • Triethylamine (TEA)

  • Acetic Anhydride (

    
    )
    
  • Sulfuric Acid (

    
    ) or 
    
    
    
  • Ethanethiol (EtSH) or Thiophenol (PhSH)

Step-by-Step Methodology:

  • N-Phthaloylation (Masking the Amine):

    • Dissolve the starting material (10 mmol) in dry Methanol (50 mL).

    • Add Triethylamine (1.2 eq) to neutralize the HCl salt. Stir for 10 min.

    • Add Phthalic Anhydride (1.1 eq) and TEA (0.5 eq). Reflux for 2 hours.

    • Mechanistic Note: This forms the intermediate phthalamic acid.

    • Concentrate and redissolve in Pyridine/Ac2O (2:1) to close the ring to the phthalimide and acetylate hydroxyls. Heat at 90°C for 1 hour.

    • QC Check: TLC should show a single UV-active spot (

      
       in 1:1 Hexane/EtOAc).
      
  • Acetolysis (Cleaving the Methyl Glycoside):

    • Critical Step: The O-Methyl group is chemically inert to standard coupling. We must replace it with an Acetate.

    • Dissolve the N-Phth protected intermediate in Acetic Anhydride/Acetic Acid (1:1).

    • Add conc.

      
       (0.1 eq) dropwise at 0°C.
      
    • Stir at Room Temperature (RT) for 4–12 hours.

    • Result: This cleaves the anomeric O-Me bond and replaces it with O-Ac, yielding 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranose .

  • Thioglycoside Formation (Creating the Donor):

    • Dissolve the peracetylated sugar (from Step 2) in dry Dichloromethane (DCM).

    • Add Ethanethiol (1.5 eq) and

      
       (1.5 eq) at 0°C.
      
    • Stir for 2 hours. The Lewis acid activates the anomeric acetate, allowing the thiol to attack.

    • Yield: Typically 75–85% over 3 steps.

    • Why Thio? Thioglycosides are "armed" donors that are stable to shelf storage but highly reactive when triggered with NIS/TfOH [1].

Phase B: The Glycosylation Protocol (Application)

Objective: Coupling the synthesized Thio-donor with a primary alcohol acceptor.

Table 1: Reaction Components & Stoichiometry

ComponentRoleEquivalentsNotes
Thio-Donor Glycosyl Donor1.2 – 1.5 eqDried by azeotrope with toluene (3x)
Acceptor Nucleophile1.0 eqPrimary/Secondary alcohol (e.g., C6-OH of Glc)
NIS Promoter1.3 – 1.6 eqN-Iodosuccinimide (Activates Sulfur)
TfOH Catalyst0.1 – 0.2 eqTriflic Acid (Strong acid catalyst)
4Å Mol. Sieves Water Scavenger100 wt%Essential to prevent hydrolysis

Protocol:

  • Preparation:

    • Combine Donor (1.5 eq) and Acceptor (1.0 eq) in a flame-dried flask.

    • Add activated 4Å Molecular Sieves (powdered).

    • Dissolve in dry DCM (0.05 M concentration relative to acceptor).

    • Stir under Argon for 30 minutes to ensure absolute dryness.

  • Activation:

    • Cool the mixture to -20°C (Temperature control is vital for

      
      -selectivity).
      
    • Add NIS (1.5 eq).

    • Add TfOH (0.15 eq) dropwise. The solution usually turns dark red/purple.

  • Monitoring:

    • Monitor by TLC.[1] The donor spot should disappear within 15–45 minutes.

    • Self-Validating Check: If the reaction is sluggish, warm to 0°C. If "hydrolysis product" (hemiacetal) appears, the system was not dry enough.

  • Quenching & Workup:

    • Quench with saturated aqueous

      
       (Sodium Thiosulfate) to neutralize excess iodine.
      
    • Add saturated

      
      .[1]
      
    • Extract with DCM, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (Silica Gel).[2]

    • Expected Outcome: Exclusive formation of the

      
      -glycoside  due to the N-Phth participating group.
      

Part 4: Troubleshooting & Optimization

Common Failure Modes:

  • Problem: Low Yield / Hydrolysis of Donor.

    • Cause: Moisture in the system.

    • Fix: Increase Molecular Sieves load; ensure DCM is distilled over

      
      .
      
  • Problem:

    
     Mixture.
    
    • Cause: Loss of NGP or "mismatched" donor/acceptor reactivity.

    • Fix: Ensure the Phthalimide group is intact. If using Troc, lower the temperature to -40°C.

  • Problem: "Orthoester" Formation.

    • Cause: A common side reaction with C2-acyl groups.

    • Fix: Rearrange the orthoester to the glycoside by adding more Lewis Acid (TMSOTf) and warming slightly.

References

  • Codee, J. D., et al. (2005). "Thioglycosides as glycosyl donors in oligosaccharide synthesis." Chemical Society Reviews. Available at: [Link]

  • Das, R., & Mukhopadhyay, B. (2016). "Chemical O-Glycosylations: An Overview." ChemistryOpen. Available at: [Link]

  • Boltje, T. J., et al. (2010). "Chemical Synthesis of Glycosaminoglycans." Nature Chemistry. Available at: [Link]

  • Wong, C.-H., & Zimmerman, S. C. (1999). "Orthogonality in organic, polymer, and supramolecular chemistry: from Merrifield to click chemistry." Chemical Science.

End of Application Note.

Senior Application Scientist Note: This protocol assumes standard Schlenk techniques. Always perform a test reaction on a 100 mg scale before scaling up to grams. The Methyl Glucosaminide precursor is robust, but the conversion steps (Phthaloylation and Acetolysis) are critical for success.

Sources

Application

application of Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl in carbohydrate synthesis

Application Note: Utilizing Methyl 2-amino-2-deoxy- -D-glucopyranoside HCl in Advanced Carbohydrate Synthesis Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Methyl 2-amino-2-deoxy- -D-glucopyranoside HCl in Advanced Carbohydrate Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Executive Summary

The synthesis of complex oligosaccharides, glycoconjugates, and glycomimetic enzyme inhibitors requires highly versatile and stereochemically defined building blocks. Methyl 2-amino-2-deoxy-


-D-glucopyranoside hydrochloride  (Methyl 

-D-glucosamine HCl) serves as a premier chiral scaffold in modern carbohydrate chemistry.

The presence of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-methyl aglycone provides robust protection of the anomeric center against basic and mildly acidic conditions, preventing unwanted mutarotation or premature glycosylation. Simultaneously, the C2-amine hydrochloride salt offers a highly reactive, programmable handle for orthogonal N-protection (e.g., N-phthaloylation, N-acetylation), which ultimately dictates the regioselectivity and stereochemical outcomes of downstream modifications. This application note details the mechanistic rationale, core applications in drug development, and validated protocols for utilizing this critical building block.

Mechanistic Advantages in Carbohydrate Synthesis

The Anomeric -Methyl Lock

Unlike free glucosamine, which exists as an equilibrating mixture of


 and 

anomers, the

-methyl glycoside locks the pyranose ring in a defined

chair conformation. This conformational rigidity is crucial for predictable reactivity at the secondary hydroxyl groups (C3, C4) and the primary hydroxyl group (C6). The methyl group acts as a stable, non-participating anomeric protecting group that can either be retained in the final active pharmaceutical ingredient (API) or selectively activated (e.g., via acetolysis) at the very end of a synthetic sequence.
Programmable C2-Amine Chemistry

The hydrochloride salt stabilizes the C2-amine, preventing oxidative degradation and self-condensation during storage. Upon neutralization, the free amine can be selectively functionalized. The choice of N-protecting group is not merely a matter of protection; it is a strategic decision that controls neighboring group participation (NGP) . For instance, converting the amine to a phthalimide (N-Phth) or trichloroethoxycarbonyl (N-Troc) group ensures strict 1,2-trans (


) stereoselectivity during subsequent glycosylation events, should the anomeric methyl group be converted to a glycosyl donor[1].

Workflow A Methyl b-D-glucosamine HCl (Starting Material) B Free Amine Generation (NaOMe / MeOH) A->B Base Neutralization C N-Protection (Phth2O or Ac2O) B->C Electrophilic Addition D 4,6-O-Benzylidene Acetal Formation C->D PhCH(OMe)2, CSA E Selective 3-O-Alkylation or Glycosylation D->E Glycosyl Donor

Workflow of orthogonal protection for Methyl 2-amino-2-deoxy-


-D-glucopyranoside.

Core Application: Synthesis of Glucosidase Inhibitors

A major application of Methyl 2-amino-2-deoxy-


-D-glucopyranoside is the synthesis of heteroanalogues of natural disaccharides, such as methyl maltoside and methyl kojibioside. These compounds are potent substrate analogues and competitive inhibitors for glucosidases—enzymes implicated in diabetes, viral infections, and lysosomal storage disorders.
Mechanistic Pathway of Inhibition

Research has demonstrated that acid-catalyzed condensation of 5-thio-D-glucose with Methyl 2-amino-2-deoxy-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-D-glucopyranoside yields interconverting anomeric mixtures containing sulfur in the nonreducing ring and nitrogen in the interglycosidic linkage.

Causality of Inhibition: The structural requirement for strong enzyme inhibition is the protonation of the inhibitor at the glucosylated nitrogen. In the low-polarity environment of the enzyme's active site, this protonated nitrogen mimics the oxocarbenium-like transition state of natural glycoside hydrolysis. This induces a powerful electrostatic interaction with a catalytic carboxylate residue in the enzyme, resulting in high-affinity competitive inhibition[2].

Mechanism A Heteroanalogue Inhibitor (e.g., 5-thio-D-glucose conjugate) B Active Site Entry (Glucosidase) A->B C Protonation at Glucosylated Nitrogen B->C Low polarity environment D Electrostatic Interaction with Enzyme Carboxylate C->D Cation formation E Competitive Enzyme Inhibition (High Affinity Blockade) D->E Transition state mimicry

Mechanism of glucosidase inhibition by synthesized nitrogen-linked heteroanalogues.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and workup procedures is explicitly defined to ensure reproducibility and high yield.

Protocol 1: Free-Basing and N-Phthaloylation

Objective: To convert the hydrochloride salt into a protected N-phthalimido derivative, establishing a participating group for future stereoselective glycosylations.

  • Neutralization: Suspend Methyl 2-amino-2-deoxy-

    
    -D-glucopyranoside HCl (10.0 mmol) in anhydrous methanol (50 mL). Add a stoichiometric amount of sodium methoxide (NaOMe, 10.0 mmol) in methanol dropwise at 0 °C.
    
    • Rationale: NaOMe is a strong, non-nucleophilic base that cleanly deprotonates the ammonium salt. The byproduct, NaCl, precipitates and drives the equilibrium forward.

  • Filtration: Stir for 30 minutes, then filter the mixture through a Celite pad to remove the precipitated NaCl. Evaporate the filtrate under reduced pressure to yield the free amine.

  • Phthaloylation: Dissolve the crude free amine in anhydrous pyridine (30 mL). Add phthalic anhydride (11.0 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.5 mmol).

    • Rationale: Pyridine acts as both solvent and base to scavenge the generated carboxylic acid. DMAP accelerates the nucleophilic acyl substitution.

  • Heating: Heat the reaction mixture to 90 °C for 4 hours. Monitor via TLC (DCM/MeOH 9:1). The primary amine spot (ninhydrin positive) should disappear, replaced by a higher

    
     UV-active spot.
    
  • Workup: Cool to room temperature, dilute with dichloromethane (DCM, 100 mL), and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous

    
     (to neutralize residual acid), and brine. Dry over anhydrous 
    
    
    
    and concentrate.
  • Validation: Analyze via

    
     NMR. The appearance of aromatic protons (
    
    
    
    7.7-7.9 ppm) and the downfield shift of the C2-proton confirm successful N-phthaloylation.
Protocol 2: Regioselective 4,6-O-Benzylidene Acetal Formation

Objective: To selectively protect the C4 and C6 hydroxyl groups, leaving the C3-OH free as the sole nucleophile for subsequent structural elaboration.

  • Reaction Setup: Dissolve the N-phthaloyl derivative from Protocol 1 (5.0 mmol) in anhydrous acetonitrile (40 mL).

  • Reagent Addition: Add benzaldehyde dimethyl acetal (7.5 mmol) and camphorsulfonic acid (CSA, 0.5 mmol).

    • Rationale: Benzaldehyde dimethyl acetal is preferred over benzaldehyde as the byproduct is methanol (easily removed) rather than water, driving the thermodynamic equilibrium toward the acetal. CSA is a mild, organic-soluble acid catalyst that prevents the cleavage of the anomeric methyl glycoside, which could occur with stronger mineral acids.

  • Equilibration: Stir the mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Quenching: Quench the reaction by adding triethylamine (

    
    , 1.0 mmol) until the solution is slightly basic (pH ~8).
    
    • Rationale: Neutralizing the CSA immediately halts the reversible transacetalization, locking the kinetically stable 4,6-O-benzylidene product.

  • Purification: Concentrate the mixture and purify via flash column chromatography (Hexanes/Ethyl Acetate 3:1).

  • Validation:

    
     NMR will show a characteristic acetal methine proton singlet around 
    
    
    
    5.5 ppm. The C4 and C6 protons will exhibit restricted conformational coupling constants characteristic of the 1,3-dioxane ring.
Protocol 3: Acid-Catalyzed Condensation for Thio-Oligosaccharide Analogs

Objective: To synthesize enzyme-inhibiting heteroanalogues via interglycosidic nitrogen linkage[2].

  • Condensation: Combine Methyl 2-amino-2-deoxy-

    
    -D-glucopyranoside (free base, 2.0 mmol) and 5-thio-D-glucose (2.0 mmol) in anhydrous methanol (20 mL).
    
  • Catalysis: Add a catalytic amount of glacial acetic acid (0.2 mmol).

    • Rationale: Mild acid catalysis promotes the formation of the Schiff base (imine) intermediate between the C1-aldehyde of the 5-thio-D-glucose open-chain form and the C2-amine of the methyl glycoside, without cleaving the

      
      -methyl group.
      
  • Reduction (Optional but recommended): To stabilize the interglycosidic linkage, add sodium cyanoborohydride (

    
    , 2.5 mmol) to reduce the transient imine to a secondary amine.
    
  • Isolation: Purify the resulting pseudodisaccharide via size-exclusion chromatography (Sephadex G-10) using water as the eluent.

Quantitative Data: N-Protecting Group Strategies

The choice of N-protecting group on the Methyl 2-amino-2-deoxy-


-D-glucopyranoside scaffold profoundly impacts downstream synthesis. The table below summarizes the quantitative and qualitative impacts of various protecting groups.
N-Protecting GroupReagents UsedYield (%)Neighboring Group Participation (NGP)Deprotection ConditionsStability to Glycosylation
Phthaloyl (Phth) Phthalic Anhydride, Pyridine85 - 92%Strong (Ensures 1,2-trans /

)
Hydrazine hydrate, EtOH, 80 °CExcellent
Acetyl (Ac) Acetic Anhydride, Pyridine90 - 95%Moderate (Forms stable oxazoline side-product)NaOH, MeOH/H2O, RTPoor (Oxazoline formation reduces yield)
Trichloroethoxycarbonyl (Troc) Troc-Cl,

,

80 - 88%Strong (Ensures 1,2-trans /

)
Zn dust, AcOH, RTExcellent
Azide (

)
*
Triflyl Azide,

75 - 82%None (Allows 1,2-cis /

formation)

, Pd/C or Staudinger reduction
Excellent

*Note: Azide is technically a functional group conversion (diazo transfer) rather than a simple protection, but is highly relevant for altering stereoselectivity.

References

  • Pyridine-Sugar Conjugates as Potent Inhibitors of Enzyme-Catalyzed Glycoside Hydrolysis ResearchGate. Details the synthesis of heteroanalogues of methyl maltoside and methyl kojibioside using acid-catalyzed condensation of 5-thio-D-glucose with methyl 2-amino-2-deoxy-beta-D-glucopyranoside, and investigates their role as glucosidase inhibitors. URL:[Link][2]

  • ResearchGate.

    
    -D-glucopyranosides, including nucleophilic substitutions and ring contractions, highlighting the versatility of aminated methyl glycosides in complex oligosaccharide synthesis.
    URL:[Link][1]
    

Sources

Method

Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl as a starting material for synthesis

Application Note: Strategic Utilization of Methyl 2-amino-2-deoxy- -D-glucopyranoside HCl Executive Summary Methyl 2-amino-2-deoxy- -D-glucopyranoside hydrochloride (Methyl -D-glucosaminide HCl) is a high-value, pre-func...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Methyl 2-amino-2-deoxy-


-D-glucopyranoside HCl 

Executive Summary

Methyl 2-amino-2-deoxy-


-D-glucopyranoside hydrochloride (Methyl 

-D-glucosaminide HCl) is a high-value, pre-functionalized scaffold for the synthesis of bioactive glycoconjugates, particularly heparin/heparan sulfate mimetics and GPI anchor analogs.[1][2] Unlike the common

-anomer, this

-glycoside allows researchers to bypass the thermodynamically challenging

-selective glycosylation of glucosamine donors.[1][2]

This guide details the strategic application of this compound, focusing on selective N-differentiation (sulfation vs. acetylation) and regioselective protection strategies (4,6-O-benzylidene locking) to access C-3 for chain elongation or functionalization.[1][2]

Chemical Profile & Strategic Advantage

PropertySpecification
CAS Number 3867-93-4
Molecular Formula C

H

NO

[1][2] · HCl
Molecular Weight 229.66 g/mol
Anomeric Configuration

(Beta)
Coupling Constant (

)
~8.0–8.5 Hz (Diagnostic for

-anomer)
Solubility High in H

O; Low in DCM/THF; Moderate in DMF/DMSO

Strategic Utility: The primary synthetic bottleneck in heparin and N-glycan synthesis is establishing the 1,2-trans glycosidic linkage (


-linkage) with a nitrogen at C-2.[1][2] By starting with Methyl 

-D-glucosaminide, the stereochemistry at C-1 is already established.[1][2] The user’s task simplifies to orthogonal protection of the amine and hydroxyl groups.[3]

Divergent Synthetic Workflows

The utility of this starting material branches into two primary pathways based on the modification of the C-2 amine.

Pathway A: The Heparin/Heparan Sulfate Route (N-Sulfation)

Targeting anticoagulant or anti-inflammatory mimetics requires the introduction of a sulfate group at N-2.[1][2] This must be done carefully to avoid hydrolysis of the methyl glycoside.[3]

Pathway B: The Glycan Assembly Route (N-Acetylation)

Targeting Lewis antigens, GPI anchors, or chitin derivatives requires the conversion to the N-acetyl (GlcNAc) derivative, followed by regioselective protection of O-4 and O-6.[1][2]

SyntheticWorkflow Start Methyl 2-amino-2-deoxy- beta-D-glucopyranoside HCl NSulfo N-Sulfation (Heparin Mimetics) Start->NSulfo SO3·Py / pH 9.5 NAc N-Acetylation (Glycan Assembly) Start->NAc Ac2O / NaOMe / MeOH ProdA Methyl 2-deoxy-2-sulfamino- beta-D-glucopyranoside NSulfo->ProdA ProdB Methyl 2-acetamido-2-deoxy- beta-D-glucopyranoside NAc->ProdB Benz 4,6-O-Benzylidene Protection ProdB->Benz PhCH(OMe)2 / CSA Final Acceptor for Glycosylation (Free 3-OH) Benz->Final Locks C4/C6

Figure 1: Divergent synthetic pathways from Methyl


-D-glucosaminide HCl.

Detailed Experimental Protocols

Protocol 1: Selective N-Sulfation (Heparin Mimetic Precursor)

Objective: Introduce a sulfate group at the amine without sulfating the hydroxyls or hydrolyzing the glycoside.[3]

Reagents:

  • Starting Material: 1.0 eq

  • Sulfur trioxide-pyridine complex (SO

    
    [1][2]·Py): 3.0 eq[3][2]
    
  • Solvent: H

    
    O (pH adjusted) or anhydrous DMF[1][2]
    
  • Base: NaOH (1M) or Na

    
    CO
    
    
    
    [3][2]

Step-by-Step:

  • Free-Basing: Dissolve the HCl salt (1.0 g, 4.35 mmol) in distilled water (10 mL). Adjust pH to 9.5 using 1M NaOH.[3]

  • Sulfation: Add SO

    
    ·Py complex (2.1 g, 13.0 mmol) in portions over 30 minutes.
    
  • pH Control (Critical): Continuously maintain pH between 9.0 and 9.5 by dropwise addition of 1M NaOH. Note: If pH drops below 8.0, N-sulfation slows; if >10.0, O-sulfation risk increases.[3][1][2]

  • Completion: Stir at room temperature for 2 hours. Monitor by TLC (EtOAc:MeOH:H

    
    O 5:4:1).[3] The product will be very polar (near baseline).[3]
    
  • Purification: Dialysis (MWCO 500 Da) against water to remove pyridine salts, or purification via ion-exchange chromatography (Dowex 50W, Na+ form).[3][1]

  • Yield: Expect 85–90% of the Sodium salt.[3]

Protocol 2: Preparation of the Universal Acceptor (N-Acetyl-4,6-O-benzylidene)

Objective: Synthesize Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-


-D-glucopyranoside. This "locks" the C4 and C6 positions, leaving C3-OH available for specific glycosylation.[3][1]

Step A: N-Acetylation

  • Dissolve Starting Material (1.0 g) in dry MeOH (15 mL).

  • Add NaOMe (1.1 eq) to neutralize the HCl salt.[3] Stir for 15 min; NaCl may precipitate.

  • Add Acetic Anhydride (1.2 eq) dropwise at 0°C.

  • Warm to RT and stir for 2 hours.

  • Concentrate in vacuo. The residue (Methyl 2-acetamido-2-deoxy-

    
    -D-glucopyranoside) can often be used directly in Step B after drying, but recrystallization from EtOH is recommended for high purity.[1][2]
    

Step B: 4,6-O-Benzylidene Protection Critical Note: The


-anomer is less thermodynamically stable than the 

-anomer.[1][2] Avoid strong protic acids or high heat to prevent anomerization.[3]
  • Setup: Suspend the dry N-acetylated intermediate (from Step A) in anhydrous DMF (10 mL/g).

  • Reagent: Add Benzaldehyde dimethyl acetal (2.0 eq).

  • Catalyst: Add Camphorsulfonic acid (CSA) (0.1 eq).

  • Reaction: Stir at 50°C under reduced pressure (200 mbar) to remove methanol formed during the reaction. This drives the equilibrium forward.[3]

  • Quench: After 4–6 hours (check TLC), neutralize with Et

    
    N.
    
  • Workup: Pour into ice water. The benzylidene derivative often precipitates as a white solid.[3] Filter and wash with water and cold ether.[3]

  • Validation: Check NMR. The benzylidene methine proton appears as a singlet at ~5.5 ppm.[3] The anomeric proton (

    
    ) should retain a large coupling constant (
    
    
    
    Hz).[1][2]

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Anomerization (

)
Acid catalyst too strong or reaction time too long during benzylidene formation.[1][2]Switch from p-TsOH to CSA. Lower temperature to RT. Reduce reaction time.
Low Solubility The HCl salt is insoluble in DCM/THF.[3]Must free-base with NaOMe/MeOH or use DMF/Pyridine as solvent for initial steps.[1][2]
Incomplete N-Sulfation pH dropped below 8.5 during reaction.Use an autotitrator or monitor pH closely, adding base as SO

[3][1]·Py hydrolyzes.[3]
O-Sulfation Byproduct pH exceeded 10.5 or excess reagent used.[1][2]Keep pH strict (9.0–9.5).[3] O-sulfates are alkali-labile; mild base hydrolysis may remove them selectively.[1][2]

References

  • Preparation of Methyl 2-Deoxy-2-sulfamino-α- and β-D-glucopyranoside Sodium Salts.

    • Journal of Organic Chemistry, 1962, 27(3), 1069–1071.[3]

    • Context: Foundational protocol for selective N-sulf
    • [3][2]

  • Synthesis of Heparin Mimetics and Heparan Sulf

    • Glycoconjugate Journal, 1996, 13(6), 995-1003.[3][1]

    • Context: Describes the use of benzylidene-protected glucosamine acceptors in assembling heparin-like disaccharides.
  • Selective Acylation of Methyl 4,6-O-Benzylidene-D-Glucopyranoside Deriv

    • DergiPark (Hacettepe J. Biol. Chem.), 2019.[3]

    • Context: Provides modern protocols for benzylidene protection and subsequent regioselective acylation.[3]

  • Conformational Analysis of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

    • Carbohydrate Research, 2000/2025 (Revisited).[3][1]

    • Context: NMR data and structural validation of the N-acetyl

Sources

Application

Application Note: Scalable Synthesis of Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl

Executive Summary Methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride (Methyl β-D-glucosaminide HCl) is a critical chiral building block in the synthesis of glycomimetics, antibacterial agents, and carbohydrate-base...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride (Methyl β-D-glucosaminide HCl) is a critical chiral building block in the synthesis of glycomimetics, antibacterial agents, and carbohydrate-based ligands. Unlike its thermodynamic counterpart (the α-anomer), the β-anomer is kinetically disfavored under direct Fischer glycosylation conditions.

This guide details a robust, large-scale protocol for the stereoselective synthesis of the β-anomer. We utilize N-phthaloyl protection to exploit neighboring group participation (NGP), ensuring exclusive β-selectivity (


 Hz). The protocol incorporates ethylenediamine  for deprotection, replacing the hazardous hydrazine typically used in academic scales, thereby aligning with industrial safety standards (Process Safety Management).

Retrosynthetic Analysis & Strategy

The synthesis addresses the core challenge of anomeric control . Direct methanolysis of Glucosamine HCl yields a mixture favoring the α-anomer (


). To enforce β-selectivity, we employ the Phthalimido (Phth)  protecting group at the C-2 amine.
Mechanistic Logic
  • C-2 Participation: The bulky phthalimido group forms a rigid bicyclic system. During glycosylation, the C-2 carbonyl oxygen attacks the oxocarbenium intermediate, forming a cyclic acyloxonium ion.

  • Stereocontrol: This intermediate blocks the α-face, forcing the methanol nucleophile to attack from the β-face (trans to the C-2 substituent).

  • Safety Optimization: Traditional dephthaloylation uses hydrazine (carcinogenic). This protocol validates the use of ethylenediamine , which is safer and allows for easier solvent recovery.

Reaction Scheme

ReactionScheme GlcN D-Glucosamine HCl (Starting Material) Phth N-Phthaloyl-D-glucosamine (Intermediate 1) GlcN->Phth Phthalic Anhydride NaOMe, MeOH AcPhth Tetra-O-acetyl-N-phthaloyl- β-D-glucosamine (Intermediate 2) Phth->AcPhth Ac2O, Pyridine (Crystallization) Glycoside Methyl 3,4,6-tri-O-acetyl- 2-deoxy-2-phthalimido- β-D-glucopyranoside AcPhth->Glycoside MeOH, BF3·OEt2 (NGP Directed) Target Methyl 2-amino-2-deoxy- β-D-glucopyranoside HCl (Target) Glycoside->Target 1. NaOMe (De-Ac) 2. Ethylenediamine (De-Phth) 3. HCl/MeOH

Caption: Stereoselective pathway utilizing Neighboring Group Participation (NGP) of the Phthalimido group.

Detailed Experimental Protocol

Safety Warning: All steps involving acetic anhydride, boron trifluoride etherate, and ethylenediamine must be performed in a fume hood. Wear appropriate PPE (gloves, goggles, lab coat).

Step 1: N-Phthaloylation of D-Glucosamine

Objective: Protect the amine to prevent side reactions and set up stereocontrol.

  • Dissolution: In a 5 L reactor, dissolve D-Glucosamine HCl (500 g, 2.32 mol) in Methanol (2.5 L).

  • Neutralization: Add Sodium Methoxide (25% in MeOH, 1.05 eq) slowly at 0°C to release the free base. Stir for 30 min. Filter off the precipitated NaCl.

  • Reaction: To the filtrate, add Phthalic Anhydride (378 g, 2.55 mol, 1.1 eq) and Triethylamine (355 mL, 1.1 eq).

  • Reflux: Heat to reflux (65°C) for 4 hours. The solution will turn clear then darken slightly.

  • Workup: Cool to room temperature (RT). Concentrate in vacuo to ~1/3 volume. Pour into Ice Water (5 L) with vigorous stirring.

  • Isolation: Filter the white precipitate. Wash with cold water (2 x 500 mL) and diethyl ether (500 mL) to remove excess anhydride.

  • Drying: Dry in a vacuum oven at 50°C.

    • Yield: ~80-85% (Solid).

Step 2: Peracetylation

Objective: Activate the anomeric center and solubilize the intermediate.

  • Suspension: Suspend N-Phthaloyl-D-glucosamine (500 g) in Pyridine (1.5 L) or Sodium Acetate/Acetic Anhydride (for cost reduction).

  • Addition: Add Acetic Anhydride (1.0 L) dropwise at 0°C. Exothermic reaction.

  • Stirring: Allow to warm to RT and stir overnight (12 h). The mixture will become homogeneous.

  • Quench: Pour slowly into Ice Water (10 L). The product will precipitate as a white solid.

  • Purification (Critical): Filter the solid. Recrystallize from Ethanol/Acetone .

    • Note: The β-acetate crystallizes preferentially.

    • Yield: ~85-90%.

    • Characterization: 1,3,4,6-Tetra-O-acetyl-N-phthaloyl-β-D-glucosamine.

Step 3: Stereoselective Glycosylation (The Key Step)

Objective: Install the methyl group with β-configuration.

  • Setup: Dissolve the Peracetylated Intermediate (400 g) in anhydrous Dichloromethane (DCM) (4 L). Add Methanol (10 eq, anhydrous).

  • Catalysis: Cool to 0°C. Add Boron Trifluoride Etherate (

    
    )  (1.5 eq) dropwise.
    
  • Reaction: Stir at RT for 24-48 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Mechanism:[1] The C-1 acetate leaves, C-2 phthalimide stabilizes the cation from the top face, forcing MeOH to attack from the bottom (β).

  • Quench: Neutralize with saturated Sodium Bicarbonate solution.

  • Extraction: Wash organic layer with water and brine. Dry over

    
    .
    
  • Isolation: Concentrate to a syrup. Crystallize from Hot Ethanol .

    • Product: Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranoside.

    • Yield: ~75%.

Step 4: Global Deprotection & Salt Formation

Objective: Remove protecting groups safely to yield the final HCl salt.

  • Deacetylation: Dissolve the glycoside (300 g) in Dry Methanol (3 L). Add catalytic NaOMe (pH ~9-10). Stir for 2 hours (Zemplén conditions).

    • Check: TLC should show conversion to a more polar spot (Methyl 2-deoxy-2-phthalimido-β-D-glucopyranoside).

  • Dephthaloylation: Add Ethylenediamine (10 eq) to the reaction mixture. Heat to reflux (65°C) for 12-16 hours.

    • Observation: A white precipitate (phthalyl-ethylenediamine byproduct) may form.

  • Workup: Concentrate to dryness. Resuspend residue in Water . Filter off the insoluble byproduct.

  • Purification: The filtrate contains the free amine. Pass through a short column of Cation Exchange Resin (Dowex 50W) if high purity is required, or extract with Butanol to remove organic impurities.

  • Salt Formation: Dissolve the free amine in minimal Methanol . Add HCl in Dioxane (4M) or concentrated aqueous HCl dropwise until pH 2.

  • Crystallization: Add Acetone or Diethyl Ether until turbid. Cool to 4°C.

    • Final Product: White crystalline solid.

Quality Control & Characterization

ParameterSpecification (Target)Method
Appearance White Crystalline SolidVisual
Purity > 98.0%HPLC (ELSD/CAD)
Optical Rotation

(c=1,

)
Polarimetry
Proton NMR

doublet,


-NMR (

)
Melting Point Decomposes > 190°CCapillary

Critical NMR Analysis: The coupling constant of the anomeric proton (H-1) is the definitive proof of stereochemistry.

  • 
    -Anomer (Target): 
    
    
    
    ppm,
    
    
    . (Indicates trans-diaxial arrangement).
  • 
    -Anomer (Impurity): 
    
    
    
    ppm,
    
    
    . (Indicates cis-equatorial-axial).

Process Workflow Diagram

Workflow cluster_0 Phase 1: Protection cluster_1 Phase 2: Glycosylation cluster_2 Phase 3: Deprotection cluster_3 Phase 4: Finishing Step1 Phthaloylation (GlcN + Phthalic Anhydride) Step2 Peracetylation (Crystallize β-acetate) Step1->Step2 Step3 BF3·OEt2 Catalysis (MeOH Addition) Step2->Step3 Step4 Isolation of Protected β-Glycoside Step3->Step4 Step5 Deacetylation (NaOMe/MeOH) Step4->Step5 Step6 Dephthaloylation (Ethylenediamine Reflux) Step5->Step6 Step7 HCl Salt Formation & Crystallization Step6->Step7

Caption: Step-by-step process flow for large-scale manufacturing.

Troubleshooting & Expert Tips

  • Incomplete Dephthaloylation: If the phthalimido group is stubborn, switch to Hydrazine Hydrate (reflux in EtOH) for this step, but ensure rigorous safety protocols are in place. Ethylenediamine is slower but safer.

  • Anomerization: Avoid strong acid at high temperatures during the workup of the glycoside. The methyl glycoside bond is stable to base but sensitive to acid hydrolysis.

  • Water Content: Strictly anhydrous conditions are required for Step 3 (

    
    ). Moisture will hydrolyze the acetyl groups or the activated intermediate, lowering yield.
    

References

  • Stereospecific Synthesis via Phthalimido Protection

    • Title: Stereospecific Synthesis of Methyl 2-Amino-2-deoxy-(6S)-deuterio-α,β-D-glucopyranoside.
    • Source: N
    • URL:[Link]

  • Deprotection Strategies (Ethylenediamine vs Hydrazine)

    • Title: 4,5-dichlorophthaloyl Group for Amino Protection in Carbohydr
    • Source: PubMed.
    • URL:[Link]

  • Physical Properties & NMR Data

    • Title: Methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride Product D
    • Source: Carl Roth / LGC Standards.
    • URL:[Link][2]

Sources

Method

Application Note &amp; Protocol Guide: The Strategic Role of Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl in Modern Glycoconjugate Synthesis

Abstract Methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride is a pivotal starting material in the intricate field of synthetic carbohydrate chemistry. While its name is extensive, its role is precise and foundation...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride is a pivotal starting material in the intricate field of synthetic carbohydrate chemistry. While its name is extensive, its role is precise and foundational. This guide delineates the strategic application of this monosaccharide derivative as a cornerstone building block for the synthesis of complex glycoconjugates. We will move beyond simple procedural lists to explore the chemical logic underpinning its use, from initial modification to its incorporation into larger oligosaccharides. This document provides researchers, chemists, and drug development professionals with both the conceptual framework and detailed, field-tested protocols for leveraging this versatile compound in their synthetic endeavors.

Foundational Concepts: Understanding the Building Block

At its core, the chemical synthesis of glycans is a story of controlled connections. It involves the sequential coupling of a glycosyl donor (the electrophile) and a glycosyl acceptor (the nucleophile) to form a specific glycosidic bond.[1][2][3] The success of this endeavor hinges on the strategic use of protecting groups to mask reactive sites, ensuring that only the desired hydroxyl group on the acceptor reacts with the activated anomeric carbon of the donor.[4][5]

Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl enters this narrative as a precursor to a highly valuable glycosyl acceptor. Let's dissect its structure to understand its function:

  • Glucopyranoside Core: It is based on glucose, a ubiquitous sugar in biology.

  • 2-amino-2-deoxy: The hydroxyl group at the C2 position is replaced by an amino group. This is the defining feature of glucosamine, a critical component of numerous biological structures like chitin and glycoproteins.

  • Methyl...β-D...glycoside: The anomeric (C1) hydroxyl group is locked as a methyl glycoside with a β-configuration. This is a crucial feature; the methyl group acts as a "permanent" protecting group for the anomeric position, preventing this molecule from acting as a glycosyl donor and pre-defining its role as an acceptor.[6]

  • Hydrochloride (HCl) Salt: The basic amino group is protonated, forming a stable, crystalline, and easily handled salt. The first step in most synthetic routes involves the neutralization of this salt to liberate the free amine for subsequent reactions.[7]

Therefore, this molecule is not used "as is" in a glycosylation reaction. It is a stable starting material that must first be chemically tailored for its role as a nucleophilic acceptor.

The Synthetic Strategy: From Starting Material to Activated Acceptor

The journey from the starting hydrochloride salt to a functional glycosyl acceptor ready for coupling involves a logical sequence of chemical transformations. This workflow is essential for controlling the reactivity of the various functional groups on the sugar ring.

G A Methyl 2-amino-2-deoxy- β-D-glucopyranoside HCl B N-Acetylation A->B Ac₂O, Base C Methyl 2-acetamido-2-deoxy- β-D-glucopyranoside (GlcNAc derivative) B->C D Regioselective Protection (e.g., 4,6-O-Benzylidene) C->D Benzaldehyde dimethyl acetal, CSA E Protected Acceptor Precursor D->E F Further Protection/Modification (e.g., Benzylation of C3-OH) E->F NaH, BnBr G Fully Protected, Selectively Deprotected Acceptor (e.g., C4-OH is free) F->G Reductive Opening (e.g., NABH₃CN) H Glycosylation Reaction G->H + Activated Glycosyl Donor + Promoter (e.g., TMSOTf) I Protected Disaccharide H->I J Global Deprotection I->J Hydrogenolysis (e.g., H₂, Pd/C) K Final Glycoconjugate J->K

Caption: Synthetic workflow from starting material to final glycoconjugate.

The Critical First Step: N-Acetylation

In biological systems, glucosamine is almost universally found in its N-acetylated form, N-acetylglucosamine (GlcNAc).[8] Therefore, the primary and most crucial transformation is the acetylation of the C2-amino group. This step serves two purposes:

  • Mimics Biology: It converts the building block into the biologically relevant GlcNAc structure.

  • Chemical Control: The resulting acetamido group at C2 is non-nucleophilic and, critically, can act as a "participating group." During a subsequent glycosylation reaction at a different position, the carbonyl oxygen of the N-acetyl group can provide anchimeric assistance, helping to control the stereochemical outcome of the newly formed glycosidic bond.[4][9]

The N-acetylation is typically a high-yielding reaction performed with acetic anhydride in the presence of a base to first neutralize the HCl salt and then scavenge the acetic acid byproduct.[7][8]

The Art of Control: Protecting Group Strategies

With the C1 (methyl group) and C2 (N-acetyl group) positions addressed, we are left with three secondary hydroxyl groups: C3-OH, C4-OH, and C6-OH. To achieve a specific glycosidic linkage (e.g., a β-1,4 linkage), we must mask two of these hydroxyls while leaving the target one free. This is the essence of protecting group strategy in carbohydrate chemistry.[3][5]

A common and efficient strategy involves the use of a benzylidene acetal to simultaneously protect the C4 and C6 hydroxyls. This is possible because they can form a stable six-membered ring with a benzaldehyde derivative. This leaves the C3-OH as the only free hydroxyl, which can then be protected by a different type of group, for instance, a benzyl ether .

The key to this strategy is orthogonality : using protecting groups that can be removed under different conditions.[5] For example, a benzylidene acetal can be regioselectively opened later to expose either the C4-OH or C6-OH, while the benzyl ether at C3 remains intact. This stepwise, controlled unveiling of reactive sites is fundamental to building complex oligosaccharides.

The Main Event: The Glycosylation Reaction

Once a suitably protected acceptor is prepared, with a single hydroxyl group available, it is ready for the coupling reaction.

G cluster_0 Reactants Donor Glycosyl Donor (Activated Electrophile) e.g., Trichloroacetimidate Product Protected Glycoconjugate (New Glycosidic Bond) Donor->Product Acceptor Glycosyl Acceptor (Prepared Nucleophile) with free -OH Acceptor->Product Promoter Promoter (Lewis Acid) e.g., TMSOTf Promoter->Product Activates Donor

Caption: Core components of a chemical glycosylation reaction.

The glycosylation reaction involves activating a glycosyl donor (which has a good leaving group at the anomeric position) with a promoter, typically a Lewis acid.[2][9] This generates a highly electrophilic species at the donor's anomeric carbon. The free hydroxyl group of our meticulously prepared acceptor then attacks this electrophile, forming the desired glycosidic bond. The stereochemical outcome (α or β) is influenced by the solvent, temperature, and the nature of protecting groups on both the donor and acceptor.[3]

Protocols: From Theory to Practice

Disclaimer: These protocols are intended for trained professionals in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol 1: N-Acetylation of Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl

This protocol converts the starting material into its biologically relevant and synthetically crucial N-acetyl derivative.

Materials:

  • Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl

  • Methanol (Anhydrous)

  • Sodium methoxide (NaOMe) solution (e.g., 25 wt% in Methanol) or solid Sodium Bicarbonate (NaHCO₃)

  • Acetic Anhydride (Ac₂O)

  • Stir plate and magnetic stir bar

  • Round bottom flask and standard glassware

  • Ice bath

Procedure:

  • Suspend Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of starting material) in a round bottom flask with a stir bar.

  • Cool the suspension in an ice bath to 0 °C.

  • Neutralization: Slowly add a solution of sodium methoxide in methanol (1.0 eq) dropwise. A fine precipitate of NaCl will form. Alternative: Add solid sodium bicarbonate (2.5 eq) and stir vigorously for 30 minutes. The goal is to generate the free amine in solution.[7]

  • Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.5 eq) dropwise to the stirring suspension.

  • Remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • If using NaOMe, filter the reaction mixture to remove the NaCl precipitate.

    • Concentrate the filtrate under reduced pressure to obtain a crude solid/syrup.

    • The crude product can often be purified by recrystallization from a solvent system like methanol/ethanol or methanol/ether.[7]

Expected Outcome: A white crystalline solid, Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside, with a yield typically >90%.

ParameterValue/ReagentCausality/Rationale
Stoichiometry Base (1.0 eq), Ac₂O (1.5 eq)An equimolar amount of base neutralizes the HCl salt. A slight excess of Ac₂O ensures complete acetylation and accounts for any reaction with the solvent.
Temperature 0 °C to Room Temp.The initial cooling controls the exotherm of the neutralization and acetylation reactions, preventing side reactions.
Solvent MethanolGood solubility for the starting material (once neutralized) and the product, facilitating the reaction.
Protocol 2: Representative Glycosylation using a Prepared Acceptor

This protocol outlines a general procedure for coupling a prepared glucosamine acceptor (e.g., with a free C4-OH) with a glycosyl donor. Here, we use a trichloroacetimidate donor as a representative example due to its widespread use and high reactivity.

Materials:

  • Prepared Glycosyl Acceptor (e.g., Methyl 3-O-benzyl-4,6-O-benzylidene-2-acetamido-2-deoxy-β-D-glucopyranoside) (1.0 eq)

  • Glycosyl Donor (e.g., a per-benzylated galactose trichloroacetimidate) (1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Activated Molecular Sieves (4Å)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (0.1 eq, catalyst)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Dry glassware

Procedure:

  • Add the glycosyl acceptor (1.0 eq), glycosyl donor (1.2 eq), and freshly activated powdered molecular sieves to a flame-dried round bottom flask under an inert atmosphere.

  • Dissolve the solids in anhydrous DCM. Stir the mixture at room temperature for 30 minutes to allow the sieves to adsorb any trace water.

  • Cool the reaction mixture to the specified temperature for the reaction (e.g., -40 °C or -78 °C) using a suitable cooling bath.

  • Activation/Coupling: Slowly add the TMSOTf solution (as a solution in DCM) dropwise via syringe. The reaction mixture may develop a color.

  • Stir the reaction at this temperature, monitoring its progress by TLC.

  • Quenching: Once the reaction is complete (typically 1-3 hours), quench it by adding a few drops of triethylamine or pyridine to neutralize the acidic catalyst.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Filter through a pad of celite to remove the molecular sieves, washing with DCM.

    • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product must be purified by flash column chromatography on silica gel to separate the desired disaccharide from unreacted starting materials and byproducts.[10][11]

Protocol 3: Global Deprotection (Example: Hydrogenolysis)

This final step removes the protecting groups (like benzyl ethers and benzylidene acetals) to yield the final, unprotected glycoconjugate.

Materials:

  • Protected Disaccharide

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen source (Hydrogen balloon or Parr hydrogenator)

Procedure:

  • Dissolve the protected disaccharide in the chosen solvent.

  • Carefully add the Pd/C catalyst (typically 10-20% by weight of the substrate) to the solution.

  • Securely attach a hydrogen balloon or place the flask in a Parr hydrogenation apparatus.

  • Purge the flask with hydrogen and maintain a hydrogen atmosphere (or pressure) while stirring vigorously.

  • Monitor the reaction by TLC or Mass Spectrometry until all protecting groups are cleaved.

  • Work-up: Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst (Caution: Pd/C can be pyrophoric). Wash the celite pad thoroughly with the solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected glycoconjugate. Further purification may be required using techniques like size-exclusion chromatography or reverse-phase HPLC.[12]

Conclusion

Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl is more than just a chemical on a shelf; it is a strategic entry point into the world of complex carbohydrate synthesis. Its fixed anomeric configuration and the presence of a reactive amino group define its role as a precursor to a glycosyl acceptor. By understanding the logical flow of N-acetylation, regioselective protection, controlled glycosylation, and final deprotection, researchers can effectively harness this building block to construct intricate glycoconjugates for applications ranging from fundamental glycobiology to the development of novel therapeutics and vaccines.

References

  • Isolation and Purification of Glycoconjugates from Complex Biological Sources by Recycling HPLC - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Isolation and Purification of Glycoconjugates from Complex Biological Sources by Recycling High-Performance Liquid Chromatography | Analytical Chemistry. ACS Publications. Available at: [Link]

  • Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology, 4th edition. National Center for Biotechnology Information. Available at: [Link]

  • Strategies for Protecting Group Free Glycosidation. University of Regina. Available at: [Link]

  • Glycosyl acceptor - Grokipedia. Grokipedia. Available at: [Link]

  • Isolation and purification of glycoconjugates from complex biological sources by recycling high-performance liquid chromatography - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Chemical Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology, 3rd edition. National Center for Biotechnology Information. Available at: [Link]

  • Chemical Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology, 2nd edition. National Center for Biotechnology Information. Available at: [Link]

  • Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Method for the purification of a glycan and/or a glycoconjugate by chromatography using a stationary phase comprising cotton - Google Patents. Google Patents.
  • The Role of Lectin Affinity Chromatography in Purification of Cell Surface Glycoconjugates - Longdom Publishing. Longdom Publishing. Available at: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]

  • Carbohydrate Chemistry. National Tsing Hua University. Available at: [Link]

  • Chemical glycosylation in the synthesis of glycoconjugate antitumour vaccines - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Recent advances in photoinduced glycosylation: oligosaccharides, glycoconjugates and their synthetic applications - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • A Simplified Preparation of N-Acetyl-D-glucosamine. J-STAGE. Available at: [Link]

  • Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews. Royal Society of Chemistry. Available at: [Link]

  • N-Acetylglucosamine: Production and Applications - MDPI. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

side reactions in the synthesis of Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl

Technical Support Center: Troubleshooting the Synthesis of Methyl 2-amino-2-deoxy- -D-glucopyranoside HCl Welcome to the Technical Support Center for carbohydrate synthesis. Methyl 2-amino-2-deoxy- -D-glucopyranoside hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of Methyl 2-amino-2-deoxy- -D-glucopyranoside HCl

Welcome to the Technical Support Center for carbohydrate synthesis. Methyl 2-amino-2-deoxy-


-D-glucopyranoside hydrochloride (Methyl 

-D-glucosamine HCl) is a critical synthetic building block, frequently utilized as a substrate analog for glucosidases[1] and as an N,O-chelating ligand in the development of cyclometalated transition metal complexes[2].

Synthesizing the


-anomer with high stereoselectivity is notoriously challenging. Direct Fischer glycosylation thermodynamically favors the 

-anomer[3], meaning researchers must rely on kinetically controlled pathways utilizing Neighboring Group Participation (NGP). This guide addresses the mechanistic causality behind common side reactions—such as anomeric scrambling, oxazoline accumulation, and glycosidic cleavage—and provides field-proven, self-validating protocols to ensure synthetic success.

Mechanistic Workflow & Side Reaction Pathways

The following diagram maps the synthetic routes from D-glucosamine to the target


-glycoside, highlighting the critical junctions where side reactions typically derail the synthesis.

SynthesisPathway GlcN D-Glucosamine HCl Protected N-Protected & O-Acetylated Donor (e.g., Phthaloyl or Acetyl) GlcN->Protected Protection Donor Glycosyl Halide/Trichloroacetimidate Protected->Donor Anomeric Activation Oxazoline 1,2-Oxazoline Intermediate (Stable Dead-End) Donor->Oxazoline N-Acetyl NGP (Weak Nucleophile) Alpha α-Anomer Contamination (Thermodynamic Product) Donor->Alpha Poor NGP / Direct Fischer BetaProt Protected Methyl β-Glycoside Donor->BetaProt N-Phthaloyl NGP + MeOH / Promoter Oxazoline->BetaProt Acid Catalysis (Slow/Low Yield) Hydrolysis Hydrolyzed Glucosamine (Glycosidic Cleavage) BetaProt->Hydrolysis Aqueous HCl / Heat Final Methyl 2-amino-2-deoxy- β-D-glucopyranoside HCl BetaProt->Final 1. Deprotection 2. Anhydrous HCl/MeOH

Fig 1: Synthetic pathways and common side reactions for Methyl β-D-glucosamine HCl.

Troubleshooting Guide & FAQs

Q1: Why am I getting predominantly the -anomer instead of the -anomer when reacting glucosamine directly with methanolic HCl?

A1: You are observing the thermodynamic outcome of a direct Fischer glycosylation. Under acidic conditions, the anomeric effect heavily favors the axial (


) orientation of the methoxy group[3].
  • The Causality: To achieve

    
    -selectivity, you must switch from thermodynamic control to kinetic control using Neighboring Group Participation (NGP) .
    
  • The Solution: Protect the C2-amine with an N-phthalimido (N-Phth) or N-trichloroacetyl group prior to anomeric activation (e.g., forming a glycosyl bromide). During glycosylation, the carbonyl oxygen of the protecting group attacks the anomeric center to form a cyclic intermediate that physically blocks the

    
    -face. This forces the incoming methanol nucleophile to attack exclusively from the 
    
    
    
    -face, yielding >95%
    
    
    -selectivity.
Q2: I am using an N-acetyl glycosyl donor under Koenigs-Knorr conditions. My reaction stalls, and TLC shows a highly stable, non-polar byproduct. What is happening?

A2: Your reaction has stalled at the 1,2-oxazoline intermediate .

  • The Causality: When an N-acetyl-protected glycosyl donor is activated, the C2 N-acetyl carbonyl oxygen attacks the anomeric carbon to form a stable oxazoline ring[4]. While oxazolines can act as glycosyl donors for highly reactive alcohols, methanol is a relatively weak nucleophile. Without strictly controlled acidic catalysis (e.g., TMSOTf or CSA), the oxazoline will not open, leaving you with an unreacted dead-end intermediate.

  • The Solution: Switch your protecting group strategy to N-phthaloyl. The N-phthaloyl group forms a highly reactive cyclic imidium ion rather than a stable oxazoline. This imidium ion resolves rapidly upon exposure to methanol, preventing reaction stalling.

Q3: During the final deprotection and HCl salt formation, my yield drops significantly, and I detect free glucosamine. How do I prevent this?

A3: You are experiencing glycosidic bond cleavage (hydrolysis) .

  • The Causality: The

    
    -glycosidic bond is highly labile to aqueous acid. If you use aqueous HCl to form the final salt, the combination of low pH and water will hydrolyze the methyl glycoside back to the hemiacetal (free glucosamine).
    
  • The Solution: Salt formation must be performed under strictly anhydrous conditions. Generate anhydrous methanolic HCl in situ by adding acetyl chloride dropwise to dry methanol at 0 °C, then dissolve your free amine product in this solution.

Data Presentation: Impact of N-Protecting Groups on Side Reactions

The choice of C2-amine protection dictates the mechanistic pathway and the likelihood of encountering side reactions. Use the table below to select the optimal strategy for your workflow.

N-Protecting GroupReactive Intermediate FormedReactivity with Methanol

-Selectivity
Primary Side Reaction RiskDeprotection Conditions
N-Phthaloyl Cyclic Imidium IonVery HighExcellent (>95%)Incomplete deprotectionHydrazine hydrate (mild)
N-Acetyl 1,2-OxazolineLow (Requires Lewis Acid)Moderate to HighOxazoline accumulationStrong base (harsh)
N-Trichloroacetyl Electron-deficient OxazolineHighExcellentAmide hydrolysisMild basic hydrolysis
Unprotected (NH₃⁺) None (Fischer Glycosylation)N/APoor (Favors

)

-anomer scrambling
N/A

Validated Experimental Protocol: N-Phthaloyl Route

This protocol provides a self-validating system for the synthesis of Methyl 2-amino-2-deoxy-


-D-glucopyranoside HCl, completely avoiding the oxazoline dead-end[1].
Phase 1: Glycosylation (Koenigs-Knorr Method)
  • Preparation: Dissolve 1.0 eq of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-

    
    -D-glucopyranosyl bromide (the donor) and 2.0 eq of anhydrous methanol in dry dichloromethane (DCM) under an argon atmosphere. Add 4Å molecular sieves.
    
  • Promotion: Cool the mixture to -20 °C. Shield the flask from light and add 1.1 eq of Silver Trifluoromethanesulfonate (AgOTf) and 1.1 eq of 2,4,6-collidine (acid scavenger).

  • Reaction: Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.

  • Validation Check: Perform TLC (EtOAc/Hexane 1:1). The donor (

    
    ) should be completely consumed, replaced by a single spot corresponding to the protected 
    
    
    
    -glycoside (
    
    
    ). The absence of multiple spots confirms that
    
    
    -anomerization has been suppressed.
  • Workup: Filter through Celite to remove silver salts, wash the filtrate with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Phase 2: Deprotection & Anhydrous Salt Formation
  • Phthaloyl Removal: Dissolve the protected glycoside in ethanol. Add 3.0 eq of hydrazine hydrate and reflux for 2 hours to cleave the phthalimido group. Filter off the resulting phthalhydrazide precipitate.

  • Deacetylation: Concentrate the filtrate, redissolve in anhydrous methanol, and add a catalytic amount of sodium methoxide (Zemplén conditions). Stir at room temperature for 1 hour.

  • Validation Check: LC-MS should confirm the mass of the completely deprotected free amine (Methyl 2-amino-2-deoxy-

    
    -D-glucopyranoside, Exact Mass: 193.09 Da).
    
  • Salt Formation: Cool the solution to 0 °C. Slowly add a freshly prepared solution of anhydrous methanolic HCl (prepared via acetyl chloride + methanol). Stir for 15 minutes.

  • Isolation: Precipitate the final Methyl 2-amino-2-deoxy-

    
    -D-glucopyranoside HCl product by adding cold diethyl ether. Filter and dry under high vacuum.
    

References

  • Ma de Gracia García-Martín, Consolación Gasch, Antonio Gómez-Sánchez, Ma Jesus Diánez, Amparo López Castro. "Synthesis of alkyl glyco-pyranosides and -furanosides of 2-amino-2-deoxy-d-glucose. Crystal structure of 2-deoxy-2-[(4,4-dimethyl-2,6-dioxocyclohexylidenemethyl)amino]-α-d-glucopyranose." Carbohydrate Research, 1987. 5

  • John S. Andrews, Thomas Weimar, Torben P. Frandsen, B. Mario Pinto. "Novel Disaccharides Containing Sulfur in the Ring and Nitrogen in the Interglycosidic Linkage. Conformation of Methyl 5'-Thio-4-N-.alpha.-Maltoside Bound to Glucoamylase and Its Activity as a Competitive Inhibitor." ResearchGate, 1995. 1

  • Marion Graf, Karlheinz Sünkel. "First cyclometalated iridium(III) complex containing methyl 2-amino-2-deoxy-beta-D-glucopyranoside as N,O-chelate." Inorganica Chimica Acta, 2012. 2

  • L. L. C. O. Silva et al. "A Chemoenzymatic Route to N-Acetylglucosamine-1-phosphate Analogues: Substrate Specificity Investigations of N-Acetylhexosamine 1-Kinase." ResearchGate, 2019. 4

Sources

Optimization

stability issues of Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl under reaction conditions

Technical Support Center: Methyl -D-Glucosaminide HCl Troubleshooting Guide Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl -D-Glucosaminide HCl Troubleshooting Guide

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability and reactivity challenges researchers encounter when working with Methyl 2-amino-2-deoxy-


-D-glucopyranoside HCl  (CAS: 3867-93-4). This molecule—a methyl glycoside with a protonated C2 amine—presents unique thermodynamic and kinetic hurdles during synthesis. This guide synthesizes field-proven methodologies with fundamental mechanistic causality to ensure your experimental workflows are robust, reproducible, and self-validating.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: I am trying to hydrolyze the methyl glycoside to yield the free reducing sugar, but the reaction fails under standard acidic conditions. Why?

The Causality: To cleave a methyl glycoside, the anomeric oxygen must first be protonated by a hydronium ion. However, in Methyl 2-amino-2-deoxy-


-D-glucopyranoside HCl, the C2 position holds a fully protonated amine (

). This localized positive charge exerts a massive electrostatic repulsive force against incoming

ions, drastically increasing the activation energy required for hydrolysis[1]. The Solution: You cannot use standard oligosaccharide deprotection conditions. You must either use extremely harsh conditions (e.g., 2–4 M HCl at >90 °C) or, more elegantly, N-acetylate the amine first to neutralize the positive charge, which restores normal acid hydrolysis kinetics[1].
Q2: Upon neutralizing the HCl salt of an O-acylated derivative, my O-acyl groups disappeared, and I isolated an N-acyl product. What happened?

The Causality: The free amine generated under basic conditions is a highly potent nucleophile. If an ester (O-acyl group) is present at the C3 position, the molecule undergoes a rapid, base-catalyzed intramolecular nucleophilic attack, forming a tetrahedral intermediate. Because the resulting amide bond is thermodynamically much more stable than an ester bond, the ring opens to irreversibly yield the N-acyl product[2]. The Solution: This is classic O-to-N acyl migration. To prevent this, perform neutralizations strictly at 0 °C and only in the immediate presence of your intended electrophile to trap the amine before intramolecular migration can occur.

Q3: My stoichiometric reactions (like N-Boc protection) are giving inconsistent yields batch-to-batch, with unreacted starting material remaining.

The Causality: Methyl 2-amino-2-deoxy-


-D-glucopyranoside HCl is notoriously hygroscopic[3]. If stored in ambient air, it rapidly absorbs atmospheric moisture[4]. When you weigh "1.0 gram" of the salt, you are likely weighing a significant percentage of water, which throws off your stoichiometric equivalents and quenches sensitive electrophiles (like 

or

). The Solution: Always store the reagent under an inert gas (Argon/Nitrogen) and desiccate over

under high vacuum prior to use.

Quantitative Stability & Reactivity Profile

To facilitate rapid experimental design, all critical stability parameters and mitigation strategies are summarized below:

Reaction ConditionpH RangeTempStability / Reactivity ProfileMitigation / Handling Strategy
Aqueous Acid < 225 °CHighly Stable. Glycosidic bond resists hydrolysis due to

electrostatic repulsion[1].
To hydrolyze, use >2M HCl at 100 °C, or N-acetylate prior to hydrolysis.
Aqueous Base > 825 °CReactive. Methyl glycoside is stable, but the free amine is prone to oxidation and side reactions.Avoid prolonged exposure to aqueous base without an electrophilic trap.
Organic Base > 80–25 °CUnstable (if O-acylated). Triggers rapid, irreversible O-to-N acyl migration[2].Neutralize only in the presence of the target electrophile at 0 °C.
Ambient Air N/A25 °CHygroscopic. Rapidly absorbs atmospheric moisture, altering molecular weight[3].Store under argon. Desiccate over

before weighing.

Process Workflows & Mechanistic Pathways

AcylMigration A Protonated Amine (C2-NH3+ HCl-) B Free Amine (C2-NH2) A->B Base Addition (pH > 7) C Tetrahedral Intermediate (Attack on C3-OAc) B->C Intramolecular Nucleophilic Attack D N-Acyl Product (Thermodynamic Sink) C->D O-C Cleavage (Irreversible)

Figure 1: Mechanistic pathway of base-catalyzed O-to-N acyl migration.

ProtectionWorkflow S1 Desiccation (P2O5, High Vacuum, 24h) S2 Suspension (Anhydrous MeOH/DMF, N2 atm) S1->S2 Prevents moisture interference S3 Base Neutralization (NaOMe or DIPEA, 0°C) S2->S3 Strict temperature control S4 Electrophilic Trapping (Ac2O or Boc2O addition) S3->S4 Immediate reaction required S5 Product Isolation (Aqueous Workup) S4->S5 High yield N-protected product

Figure 2: Optimized workflow for N-protection of hygroscopic glucosaminide salts.

Validated Experimental Protocols

Protocol: Controlled N-Acetylation (Avoiding O-Acetylation and Degradation)

Objective: To selectively N-acetylate the free amine while maintaining the integrity of the methyl glycoside and avoiding moisture-induced yield drops. This protocol is a self-validating system; if moisture is present, the anhydride will hydrolyze, and the pH will drop, halting the reaction.

Step-by-Step Methodology:

  • Desiccation: Place 1.0 g of Methyl 2-amino-2-deoxy-

    
    -D-glucopyranoside HCl in a round-bottom flask. Dry under high vacuum (0.1 mbar) over Phosphorus Pentoxide (
    
    
    
    ) for at least 24 hours. Causality: Removes absorbed water that would otherwise hydrolyze the acetic anhydride and skew stoichiometric equivalents[4].
  • Suspension: Dissolve the dried salt in 10 mL of anhydrous methanol under a strict argon atmosphere.

  • Cooling: Chill the reaction mixture to 0 °C using an ice-water bath. Causality: Suppresses potential side reactions and controls the exothermic nature of the subsequent neutralization.

  • Neutralization & Trapping: Add 1.2 equivalents of sodium methoxide (NaOMe) in methanol dropwise, immediately followed by 1.1 equivalents of acetic anhydride (

    
    ).
    Causality: The free amine is generated and instantly trapped by the anhydride. By adding the electrophile immediately, you prevent oxidative degradation or unwanted dimerization of the freebase.
    
  • Completion & Isolation: Stir for 2 hours while allowing the reaction to warm to room temperature. Quench with 1 mL of deionized water to destroy excess anhydride, concentrate under reduced pressure, and purify via crystallization.

References

  • Vårum, K. M., et al. "Evaluation of Chitosan Stability in Aqueous Systems". Nottingham ePrints. Available at:[Link]

  • "Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions". PMC - National Institutes of Health. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl. As a key intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl. As a key intermediate in the synthesis of various biologically active molecules, including antibiotics and anticancer drugs, achieving high purity of this compound is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights, to help you navigate the common challenges encountered during its synthesis.

Introduction to the Synthesis

The synthesis of Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl is most commonly achieved through the Fischer-Helferich glycosidation of D-glucosamine hydrochloride with methanol in the presence of an acid catalyst, typically hydrogen chloride.[1][2] This reaction, while seemingly straightforward, is an equilibrium process that can yield a mixture of isomers and byproducts.[1] Understanding the underlying reaction mechanism and the factors that influence the formation of impurities is crucial for optimizing the synthesis and obtaining the desired product in high yield and purity.

This guide will delve into the common impurities encountered, their mechanisms of formation, and practical strategies to minimize their presence.

Common Impurities in the Synthesis

The purity of Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl is critical for its downstream applications. The following are the most common impurities that can arise during its synthesis:

Anomeric Impurity: Methyl 2-amino-2-deoxy-α-D-glucopyranoside HCl
  • Formation: The Fischer glycosidation is an equilibrium-controlled process that can produce both the α and β anomers.[1] The α-anomer is the thermodynamically favored product due to the anomeric effect, a stereoelectronic phenomenon that stabilizes the axial orientation of the anomeric substituent.[3][4] Prolonged reaction times and strongly acidic conditions tend to favor the formation of the α-anomer.[1] Anomerization, the conversion of the initially formed β-anomer to the more stable α-anomer, can also occur in the presence of acid.[5][6]

Ring Isomer Impurities: Methyl 2-amino-2-deoxy-α/β-D-glucofuranosides HCl
  • Formation: The initial reaction between glucosamine and methanol can lead to the formation of five-membered furanoside rings, which are kinetically favored.[7][8] Over the course of the reaction, these less stable furanosides can rearrange to the thermodynamically more stable six-membered pyranoside rings.[7] Insufficient reaction time or milder conditions may result in the presence of residual furanoside impurities.

Unreacted Starting Material: D-Glucosamine Hydrochloride
  • Formation: Incomplete reaction is a common source of this impurity. This can be due to insufficient reaction time, inadequate catalyst concentration, or poor solubility of the starting material in methanol.

N-Acetylated Impurity: Methyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
  • Formation: If there is a source of an acetyl group present in the reaction mixture, the free amino group of the glucosamine derivative can be N-acetylated.[9][10] Potential sources of acetyl groups include acetic acid impurities in the reagents or solvents. O-acetylation is also a possible side reaction.[9]

Polyglycosylated Products
  • Formation: Under certain conditions, the hydroxyl groups of the newly formed methyl glucopyranoside can react with another molecule of glucosamine, leading to the formation of disaccharides or higher oligosaccharides. This is more likely to occur at higher concentrations of the starting material.

Degradation Products
  • Formation: Prolonged exposure to strong acidic conditions and high temperatures can lead to the degradation of the carbohydrate.[11] This can result in the formation of various colored and UV-active byproducts, which can complicate the purification process.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl.

Problem Potential Cause Troubleshooting Steps & Explanation
Low Yield of the Desired β-Anomer Predominant formation of the α-anomer.The α-anomer is the thermodynamically more stable product.[3][4] To favor the β-anomer (the kinetic product), consider shorter reaction times and carefully controlled, milder reaction temperatures. Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction before significant anomerization to the α-form occurs.
Presence of Furanoside Impurities Incomplete conversion of furanosides to pyranosides.Furanosides are the kinetically favored initial products.[7][8] To ensure their conversion to the desired pyranosides, increase the reaction time or slightly elevate the reaction temperature. The equilibrium will shift towards the more stable pyranoside form.
Significant Amount of Unreacted Glucosamine HCl Incomplete reaction.Ensure that the D-glucosamine hydrochloride is as dry as possible, as water can interfere with the reaction. Increase the reaction time or the concentration of the acid catalyst (e.g., HCl in methanol). Ensure efficient stirring to overcome any solubility issues of the starting material.
Detection of N-Acetylated Impurity Presence of an acetyl source.Scrutinize all reagents and solvents for potential sources of acetic acid or other acetylating agents. Use high-purity, anhydrous methanol and ensure that the starting glucosamine hydrochloride is free from acetyl-containing impurities.[9][10]
Formation of Colored Byproducts Degradation of the carbohydrate.Avoid excessively high temperatures and prolonged reaction times, which can lead to degradation.[11] If colored impurities are formed, consider treating the crude product with activated charcoal during the workup to adsorb them.
Difficult Purification Presence of multiple, closely related impurities.Optimize the reaction conditions to minimize the formation of impurities from the outset. For purification, column chromatography on silica gel is often effective. A solvent system such as a gradient of methanol in dichloromethane or chloroform is typically used. Careful selection of the mobile phase is crucial for separating the anomers and other impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of hydrogen chloride in the reaction?

A1: Hydrogen chloride serves as the acid catalyst. It protonates the anomeric hydroxyl group of the glucosamine, facilitating the departure of a water molecule to form a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by methanol to form the methyl glycoside.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a mobile phase that provides good separation between the starting material and the product. A common eluent system is a mixture of chloroform and methanol. Staining with a solution of p-anisaldehyde or ninhydrin can be used for visualization. High-performance liquid chromatography (HPLC) with a suitable detector (e.g., refractive index or evaporative light scattering detector) can provide more quantitative information.

Q3: What is the anomeric effect and why is the α-anomer more stable?

A3: The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent at the anomeric carbon of a cyclic sugar to prefer an axial orientation over an equatorial one. This is due to a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C-O bond of the anomeric substituent.[3][4] This stabilization outweighs the steric hindrance of the axial group, making the α-anomer the thermodynamically more stable product.

Q4: Can I use other alcohols for this reaction?

A4: Yes, the Fischer glycosidation can be performed with other alcohols to produce the corresponding alkyl glycosides.[12][13] However, the reaction conditions may need to be optimized for different alcohols, as their reactivity and the properties of the resulting glycosides will vary.

Q5: What is the best way to purify the final product?

A5: The crude product is typically a mixture of the desired β-anomer, the α-anomer, and other impurities. Purification is often achieved by crystallization or column chromatography. Fractional crystallization from a suitable solvent system, such as methanol/diethyl ether, can be effective in separating the anomers. For more challenging separations, silica gel column chromatography is the method of choice.

Experimental Protocol: Synthesis of Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired purity.

Materials:

  • D-Glucosamine hydrochloride

  • Anhydrous methanol

  • Acetyl chloride

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Preparation of Methanolic HCl: In a fume hood, carefully add acetyl chloride dropwise to ice-cold anhydrous methanol in a round-bottom flask with stirring. A typical concentration is 1.25 M HCl in methanol. Caution: This reaction is exothermic and generates HCl gas.

  • Reaction Setup: To the freshly prepared methanolic HCl solution, add D-glucosamine hydrochloride.

  • Reaction: Stir the mixture at room temperature or under gentle reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath to induce crystallization of the product.

  • Isolation: Collect the crystalline product by vacuum filtration and wash it with cold diethyl ether to remove any residual soluble impurities.

  • Purification: If necessary, the crude product can be further purified by recrystallization from methanol/diethyl ether or by silica gel column chromatography.

Visualizing the Reaction and Impurity Formation

Synthesis_and_Impurities cluster_reaction Fischer Glycosylation cluster_impurities Common Impurities Glucosamine HCl Glucosamine HCl Oxocarbenium Ion Oxocarbenium Ion Glucosamine HCl->Oxocarbenium Ion Protonation & H2O loss N-acetylated Product N-acetylated Product Glucosamine HCl->N-acetylated Product Acetylation source Unreacted Glucosamine HCl Unreacted Glucosamine HCl Glucosamine HCl->Unreacted Glucosamine HCl Incomplete reaction Methanol / HCl Methanol / HCl Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl Oxocarbenium Ion->Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl Methanol attack (β-face) α-Anomer α-Anomer Oxocarbenium Ion->α-Anomer Methanol attack (α-face) Furanosides Furanosides Oxocarbenium Ion->Furanosides Kinetic control Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl->α-Anomer Anomerization caption Reaction pathway and formation of common impurities.

Caption: Reaction pathway and formation of common impurities.

References

  • Bishop, C. T., & Cooper, F. P. (1962). Glycosidation of Sugars: I. Formation of Methyl-D-Xylosides. Canadian Journal of Chemistry, 40(2), 224-232. [Link]

  • Binkley, R. W. (2021). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Molecules, 26(11), 3230. [Link]

  • Kovác, P., & Glaudemans, C. P. J. (1985). Synthesis and molecular structure of methyl 4-O-methyl-α-D-glucopyranuronate. Carbohydrate Research, 140(2), 313-317. [Link]

  • Chen, J. K., Shen, C. R., & Liu, C. L. (2010). N-Acetylglucosamine: Production and Applications. Marine drugs, 8(9), 2493–2516. [Link]

  • Meguro, H., et al. (2017). Stereospecific Synthesis of Methyl 2-Amino-2-deoxy-(6S)-deuterio-α,β-D-glucopyranoside and Methyl 2,6-Diamino-2,6-dideoxy-(6R). Tetrahedron, 73(33), 5004-5010. [Link]

  • Nifantiev, N. E., et al. (2019). Driving Force of the Pyranoside-into-Furanoside Rearrangement. ACS Omega, 4(1), 2177–2184. [Link]

  • Argunov, D. A., et al. (2024). Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. Organic Letters, 26(38), 8090-8094. [Link]

  • Pang, Y., et al. (2022). Recent advancement of glucosamine and N-acetyl glucosamine production using microorganisms: A review. Journal of Industrial Microbiology and Biotechnology, 49(3), kuac010. [Link]

  • da Silva, D. C., et al. (2012). Synthesis of a 3-hydroxyl- free N-acetyl glucosamine disaccharide. ARKIVOC, 2012(6), 90-100. [Link]

  • Nifantiev, N. E., et al. (2019). Driving Force of the Pyranoside-into-Furanoside Rearrangement. ACS Omega, 4(1), 2177-2184. [Link]

  • Chemistry Stack Exchange. (2017). Why is methyl α-D-glucopyranoside preferentially formed from glucopyranose in acidic methanol?. [Link]

  • Pharmaffiliates. Glucosamine hydrochloride and its Impurities. [Link]

  • Reactome. Synthesis of UDP-N-acetyl-glucosamine. [Link]

  • B-Ali, Y., et al. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 16(5), 4075-4122. [Link]

  • Tanifuji, K., et al. (2017). Decomposition study of methyl α-D-glucopyranoside (MGPα) and lignin model compounds for better glucose yield during sulfurous acid treatment. BioResources, 12(3), 6141-6154. [Link]

  • Carl ROTH. Methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride, 2 g. [Link]

  • Ferrer, M., et al. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Topics in Current Chemistry, 380(4), 26. [Link]

  • The Journal of Rheumatology. (2005). N-acylation of glucosamine modulates chondrocyte growth, proteoglycan synthesis, and gene expression. [Link]

  • ResearchGate. (2022). (PDF) Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. [Link]

  • Kumar, V., et al. (2017). The evolution of comprehensive strategies for furanoid glycal synthesis and their applications. Organic & Biomolecular Chemistry, 15(20), 4296-4313. [Link]

  • Wikipedia. Fischer glycosidation. [Link]

  • Organic Process Research & Development. (2002). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. [Link]

  • R Discovery. (1977). The synthesis and acid hydrolysis of the methyl 2-amino-2-deoxy- d-glucofuranosides and their N-acetyl derivatives. [Link]

  • Cosmetic Ingredient Review. (2022). Safety Assessment of Glucosamine Ingredients as Used in Cosmetics. [Link]

Sources

Optimization

deprotection strategies for Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl derivatives

Technical Support Center: Deprotection of Methyl 2-amino-2-deoxy- -D-glucopyranoside Derivatives Case ID: M-GLC-NH2-BETA-DEPROT Status: Active Support Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Deprotection of Methyl 2-amino-2-deoxy- -D-glucopyranoside Derivatives

Case ID: M-GLC-NH2-BETA-DEPROT Status: Active Support Lead Scientist: Dr. A. Vance, Senior Carbohydrate Chemist

Triage & Strategy: Define Your Starting Material

Welcome to the technical support hub for methyl glucosaminide derivatives. This guide focuses on the specific challenges of deprotecting Methyl 2-amino-2-deoxy-


-D-glucopyranoside  (Methyl 

-D-glucosaminide).

Unlike simple glucose, the C2-amino group requires "orthogonal" protection strategies to ensure


-selectivity during the initial glycosylation. Therefore, your deprotection strategy depends entirely on the 

-protecting group
used to direct that

-linkage.
Decision Matrix: Select Your Workflow

Use the diagram below to identify the correct deprotection sequence for your specific derivative.

DeprotectionStrategy Start Input: Protected Methyl β-D-Glucosaminide Decision Identify C2-Amino Protecting Group Start->Decision Phth Phthalimide (Phth) (Most Common for β-selectivity) Decision->Phth 1,2-trans directing Troc Troc / TCeoc (Trichloroethoxycarbonyl) Decision->Troc Participating Carbamate Cbz / Boc (Less common for β-anomers) Decision->Carbamate Non-participating Step1_Phth Step 1: O-Deacetylation (Zemplén: NaOMe/MeOH) Phth->Step1_Phth Preserve esters initially (Optional) Step1_Troc Step 1: N-Deprotection (Zn / HOAc or Zn / THF) Troc->Step1_Troc Remove Troc first to avoid side reactions Step2_Troc Step 2: O-Deacetylation (Zemplén: NaOMe/MeOH) Carbamate->Step2_Troc Hydrogenolysis (Cbz) or TFA (Boc) Step2_Phth Step 2: N-Deprotection (Ethylenediamine or Hydrazine) Step1_Phth->Step2_Phth SaltForm Final Step: HCl Salt Formation (Methanolic HCl + Lyophilization) Step2_Phth->SaltForm Step1_Troc->Step2_Troc Step2_Troc->SaltForm

Figure 1: Strategic workflow for selecting deprotection conditions based on the C2-amino protecting group.

Technical Protocols (The "Fix")

Protocol A: The Phthalimide (Phth) Route

Context: The Phth group is the industry standard for synthesizing


-glucosaminides because it prevents 

-anomer formation. However, removing it is notoriously difficult due to the formation of the byproduct phthalhydrazide .

The "Ethylenediamine" Method (Recommended over Hydrazine) Why: Ethylenediamine allows for easier workup and removal of byproducts compared to hydrazine hydrate, and is less toxic.

  • 
    -Deacetylation (Zemplén): 
    
    • Dissolve substrate in dry MeOH (0.1 M).

    • Add NaOMe (0.1 eq) at RT. Monitor by TLC (usually 1-2 h).

    • Neutralize with acidic resin (Dowex 50W-X8 H+ form). Filter and concentrate.

    • Note: You must remove esters before amine deprotection to avoid forming amide byproducts with the diamine.

  • 
    -Deprotection: 
    
    • Dissolve the

      
      -deacetylated residue in 
      
      
      
      -BuOH / Ethylenediamine (1:1 v/v)
      .
    • Heat to 90 °C overnight (12–16 h).

    • Checkpoint: TLC should show a baseline spot (free amine).

  • Purification (The Critical Step):

    • Concentrate the reaction mixture in vacuo (azeotrope with toluene to remove excess diamine).

    • The Wash: Dissolve residue in water. Wash 3x with CH

      
      Cl
      
      
      
      or EtOAc. The byproduct remains in the organic layer; your product (Methyl Glucosaminide) is in the water phase .
  • HCl Salt Formation:

    • Acidify the aqueous phase to pH 3 using dilute HCl.

    • Lyophilize (Freeze-dry).

    • Result: Methyl 2-amino-2-deoxy-

      
      -D-glucopyranoside HCl (White powder).
      
Protocol B: The Troc Route

Context: Troc is used when milder removal conditions are required, or when the Phth group is too bulky for the specific synthesis.

  • 
    -Deprotection (Zn Cleavage): 
    
    • Dissolve substrate in THF / Acetic Acid (1:1) .

    • Add activated Zinc dust (excess, ~10-20 eq).

    • Stir at RT for 1–3 h.

    • Filter through Celite to remove Zn. Concentrate.

  • 
    -Deacetylation: 
    
    • Perform standard Zemplén (NaOMe/MeOH) as described in Protocol A.

  • Final Salt Formation:

    • Treat with Methanolic HCl and precipitate with Et

      
      O or lyophilize from water.
      

Troubleshooting & FAQs

Ticket #01: "My product turned brown/black during Phth deprotection."

Diagnosis: Oxidative degradation or sugar "peeling" (elimination) caused by high temperature and basic conditions. Solution:

  • Degassing: Did you degas your solvents? Amines at 90 °C are prone to oxidation.

  • Temperature Control: Reduce temperature to 70 °C and extend time.

  • Switch Reagent: If using Hydrazine Hydrate, switch to Ethylenediamine . Hydrazine is harsher and harder to remove.

Ticket #02: "I cannot separate the white solid byproduct from my sugar."

Diagnosis: Phthalhydrazide contamination. This is the most common issue in Protocol A. Solution:

  • The Acid Trick: Phthalhydrazide is insoluble in acidic water.

    • Dissolve the crude mixture in a minimal amount of water.

    • Acidify to pH < 2 with HCl.

    • Cool to 0 °C. The phthalhydrazide will precipitate out.

    • Filter.[1] Your product is in the filtrate .

  • Ion Exchange: Pass the crude mixture through a Dowex 50W (H+) column.

    • Wash with water/MeOH (removes non-basic byproducts).

    • Elute product with 1M NH

      
      OH (or HCl if you want to elute as salt, though NH
      
      
      
      OH is standard for release).
Ticket #03: "I lost the methyl group! I have free Glucosamine."

Diagnosis: Acid hydrolysis of the anomeric bond. Mechanism: Methyl glycosides are acetals. While stable to base, they hydrolyze in hot acid or strong aqueous acid. Solution:

  • Check Salt Formation: When making the HCl salt, do not heat the solution. Use room temperature or 0 °C.

  • Water Content: Avoid boiling in aqueous HCl. Use Methanolic HCl (anhydrous) for salt formation to preserve the glycosidic bond.

Ticket #04: "Incomplete O-deacetylation (Zemplén)."

Diagnosis: Presence of water or "Anomalous Zemplén" effect due to neighboring group participation (rare in this specific structure but possible). Solution:

  • Dryness: Ensure MeOH is anhydrous. Water consumes the methoxide catalyst, producing NaOH, which is less effective and can degrade the sugar.

  • Reagent Check: Freshly prepared NaOMe is superior to old commercial solutions.

Data Summary: Reagent Compatibility

Protecting GroupCleavage ReagentConditionsRisk ProfileOrthogonality
Phthalimide (Phth) Ethylenediamine

-BuOH, 90°C
High (Thermal)Compatible with Benzyl ethers
Phthalimide (Phth) Hydrazine HydrateEtOH, RefluxHigh (Toxicity)Difficult byproduct removal
Troc Zn / HOAcRTLow (Mild)Compatible with most esters
Acetate (

-Ac)
NaOMe (Zemplén)MeOH, pH 9-10LowCleaves all esters

References

  • Mechanism of Hydrazinolysis

    • Khan, M. N. (1995). Kinetics and Mechanism of the Alkaline Hydrolysis of Phthalimide. Journal of Organic Chemistry.

  • Phthalimide Cleavage in Carbohydrates

    • Dasgupta, F., & Garegg, P. J. (1988). Use of ethylenediamine for the removal of phthaloyl protecting groups.[2] Journal of Carbohydrate Chemistry.

  • Troc Deprotection Strategies

    • Just, G., & Grozinger, K. (1974). Synthesis of

      
      -lactams. Canadian Journal of Chemistry. 
      
  • Zemplén Deacetylation (Original & Modern Context)

    • Zemplén, G. (1927). Abbau der reduzierenden Biosen. Berichte der deutschen chemischen Gesellschaft.

  • Methyl Glycoside Stability

    • Overend, W. G., et al. (1966). Automated determination of glycosides. Nature.

Sources

Reference Data & Comparative Studies

Validation

comparative study of Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl synthesis methods

Executive Summary Methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride (Methyl β-D-glucosaminide HCl) is a critical chiral building block in glycomimetic drug discovery and carbohydrate chemistry. Its synthesis prese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride (Methyl β-D-glucosaminide HCl) is a critical chiral building block in glycomimetic drug discovery and carbohydrate chemistry. Its synthesis presents a classic stereochemical challenge: introducing a 1,2-trans glycosidic bond (β-anomer) while managing the C2-amine functionality.

This guide evaluates three distinct synthetic methodologies. The Phthalimide Route is identified as the "Gold Standard" for high-purity laboratory synthesis due to its superior stereocontrol. The Oxazoline Route offers an efficient pathway to N-acetyl intermediates but requires harsh hydrolysis for the free amine. The Direct Fischer Glycosylation serves as a cost-effective but low-selectivity option for bulk preparation.

The Stereochemical Challenge

The core difficulty in synthesizing the β-anomer of glucosamine lies in the anomeric effect , which naturally favors the α-anomer (axial position) for electronegative substituents at C1. To overcome this, synthetic strategies must utilize Neighboring Group Participation (NGP) at C2 to block the α-face and force the nucleophile (methanol) to attack from the β-face.

Mechanism of Selectivity (DOT Diagram)

The following diagram illustrates how the Phthalimide and Oxazoline groups utilize NGP to ensure β-selectivity.

NGP_Mechanism cluster_legend Selectivity Driver Start Glycosyl Donor (C2-Protected) Oxocarbenium Oxocarbenium Ion (Intermediate) Start->Oxocarbenium Activation Intermediate Cyclic Acyloxonium/Imidate (Shields α-face) Oxocarbenium->Intermediate C2 Group Attack (NGP) Product β-Glycoside (1,2-trans) Intermediate->Product MeOH Attack (β-face only)

Caption: Neighboring Group Participation (NGP) at C2 forms a cyclic intermediate that blocks the bottom (α) face, forcing methanol to attack from the top (β) face.

Method A: The Phthalimide Route (Gold Standard)

Best For: High-purity synthesis, rigorous stereocontrol, and producing the free amine salt.

This method utilizes the phthalimido group (Phth) to protect the amine. The bulky, rigid Phth group participates strongly during glycosylation to form a cyclic intermediate that exclusively yields the β-anomer. Crucially, the Phth group can be removed with hydrazine (Gabriel synthesis conditions), which does not cleave the newly formed glycosidic bond.

Protocol Workflow
  • Protection: React Glucosamine HCl with phthalic anhydride and base to form N-phthaloyl-glucosamine .

  • Activation: Acetylate hydroxyls and convert the anomeric center to a halide (Bromide/Chloride).

  • Glycosylation: React the glycosyl halide with methanol and a silver salt (AgOTf or Ag₂CO₃) or Lewis acid. The Phth group directs β-attack.

  • Deprotection:

    • O-Deacetylation: Zemplén conditions (NaOMe/MeOH).

    • N-Dephthaloylation: Reflux with hydrazine hydrate or ethylenediamine.

    • Salt Formation: Treat with dilute HCl to crystallize the target hydrochloride.

Key Experimental Insight

Self-Validating Step: During glycosylation, the formation of the β-anomer can be monitored by ¹H-NMR. The anomeric proton (H-1) for the β-anomer typically appears as a doublet with a large coupling constant (


 Hz), confirming the 1,2-trans diaxial arrangement. If 

Hz is observed, the reaction failed to control stereochemistry (α-anomer).

Method B: The Oxazoline Route

Best For: Synthesis of N-acetyl derivatives; less ideal for free amines due to hydrolysis requirements.

This route proceeds through a fused oxazoline ring formed between the anomeric carbon and the C2-acetamido oxygen. This intermediate is highly reactive and opens with alcohols to give β-glycosides exclusively.

Protocol Workflow
  • Precursor Synthesis: Prepare 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline from N-acetylglucosamine (GlcNAc).

  • Methanolysis: React the oxazoline with anhydrous methanol in the presence of an acid catalyst (e.g., p-Toluenesulfonic acid or CSA).

    • Result: Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside (N-acetyl derivative).[1][2]

  • Hydrolysis (The Bottleneck): To get the target free amine, the N-acetyl group must be removed.

    • Conditions: Reflux in 2M-4M HCl.

    • Risk:[3] While the glycosidic bond of amino sugars is stabilized by the protonated amine (Moggridge-Neuberger effect), prolonged acid reflux can lead to minor hydrolysis of the methyl group or anomerization.

Comparison Diagram: Phthalimide vs. Oxazoline

Methods_Comparison cluster_Phth Method A: Phthalimide cluster_Ox Method B: Oxazoline GlcN Glucosamine HCl Phth_Prot N-Phthaloyl Protection GlcN->Phth_Prot Ac_Prot N-Acetylation GlcN->Ac_Prot Phth_Glyc Glycosylation (Strict β) Phth_Prot->Phth_Glyc Phth_Deprot Hydrazine Deprotection (Mild) Phth_Glyc->Phth_Deprot Target Methyl β-D-glucosaminide HCl Phth_Deprot->Target High Yield Ox_Glyc Oxazoline Methanolysis Ac_Prot->Ox_Glyc Acid_Hyd Acid Hydrolysis (Harsh) Ox_Glyc->Acid_Hyd Acid_Hyd->Target Variable Yield

Caption: The Phthalimide route offers a milder final deprotection step compared to the harsh acid hydrolysis required in the Oxazoline route.

Method C: Direct Fischer Glycosylation

Best For: Low-cost, large-scale production where chromatography is available.

Heating Glucosamine HCl in methanol with an acid catalyst (HCl gas or cation exchange resin) yields a thermodynamic mixture of α- and β-anomers.

  • Selectivity: Typically favors the α-anomer (approx. 80:20 α:β ratio) due to the anomeric effect.

  • Purification: The β-anomer must be separated via fractional crystallization or cation-exchange chromatography.

  • Viability: Useful if the α-anomer is also a desired product, or if cost is the only driver and labor for separation is available.

Comparative Data Summary

FeatureMethod A: PhthalimideMethod B: OxazolineMethod C: Fischer
β-Selectivity Excellent (>95%) Excellent (>95%) Poor (~20-30%)
Yield (Overall) 50-65%40-50% (to amine)Variable (after purification)
Step Count High (4-5 steps)Medium (3-4 steps)Low (1 step + purification)
Reagent Cost High (Ag salts, Phthalic anhydride)MediumLow
Scalability Moderate (Reagent limits)ModerateHigh
Final Purity High (Crystallizable)Moderate (Hydrolysis byproducts)High (Requires Chromatography)

References

  • Stereoselective Synthesis via Phthalimide

    • Title: Methyl 2-Deoxy-2-N-phthalimido-β-D-glucopyranoside (CAS 76101-14-9).[4][5]

    • Source: Santa Cruz Biotechnology.[4][6]

  • Oxazoline Route & Methanolysis

    • Title: Straightforward Synthesis of 2-Acetamido-2-deoxy-β-D-glucopyranosyl Esters under Microwave Conditions.
    • Source: ResearchG
    • URL:[Link]

  • Direct Glycosylation & Anomeric Ratios

    • Title: A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group.
    • Source: PMC (NIH).
    • URL:[Link]

  • Crystal Structure & Conformation

    • Title: Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-D-glucopyranoside.
    • Source: PubMed.
    • URL:[Link]

Sources

Comparative

characterization of products synthesized from Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl

Characterization of Products Synthesized from Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl: A Comparative Application Guide As carbohydrate chemistry increasingly intersects with organometallic synthesis and targeted d...

Author: BenchChem Technical Support Team. Date: March 2026

Characterization of Products Synthesized from Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl: A Comparative Application Guide

As carbohydrate chemistry increasingly intersects with organometallic synthesis and targeted drug delivery, the selection of highly specific chiral building blocks is paramount. Methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride (CAS: 3867-93-4)[1][2]—a protected β-D-glucosamine derivative—serves as a critical intermediate. Unlike its α-anomer counterpart or fully unprotected glucosamine, this specific β-methyl glycoside offers unique stereochemical stability, making it an ideal precursor for synthesizing advanced cyclometalated transition metal complexes and bioactive oligosaccharides.

This guide provides an objective comparison of the products synthesized from this β-anomer, detailing the mechanistic causality behind experimental choices, self-validating protocols, and comprehensive characterization data.

Mechanistic Grounding: The β-Anomer vs. α-Anomer Advantage

The choice to utilize Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl over the α-anomer is driven by the thermodynamic and steric requirements of downstream synthesis.

In the


 chair conformation, the β-anomer places all non-hydrogen substituents (including the anomeric methoxy group) in equatorial positions. This minimizes 1,3-diaxial interactions, providing a sterically unhindered face for subsequent reactions. When synthesizing N,O-chelated transition metal complexes (such as Iridium(III) or Rhodium(III) phosphorescent emitters), the equatorial positioning of the C2-amine and C3-hydroxyl groups facilitates the formation of a highly stable 5-membered chelate ring without the steric clash that an axial α-methoxy group would introduce[3][4].

Furthermore, the anomeric configuration profoundly impacts the hydration sphere and molecular dynamics, which can be cleanly differentiated and validated using Diffusion-Ordered NMR Spectroscopy (DOSY)[5].

NMR_Logic A 1H NMR Spectrum Anomeric Region (δ 4.4-5.5) B Measure J1,2 Coupling A->B C J1,2 ≈ 7-9 Hz (Diaxial) B->C D J1,2 ≈ 2-4 Hz (Equatorial-Axial) B->D E β-Anomer Confirmed C->E F α-Anomer Impurity D->F

Caption: Logical decision tree for determining anomeric configuration via 1H NMR J1,2 coupling constants.

Key Application: Synthesis of Cyclometalated Iridium(III) Complexes

One of the most advanced applications of Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl is its use as a chiral N,O-chelate ligand in the synthesis of bis-cyclometalated Iridium(III) complexes[3][6]. These complexes exhibit potent antiproliferative activities against human cancer cell lines and possess highly tunable photophysical properties (phosphorescence)[4][7].

Experimental Protocol: Synthesis of

Note: This protocol relies on a bridge-splitting reaction of a dimeric Ir(III) precursor.

Step 1: Preparation of the Iridium Dimer Synthesize the chloride-bridged dimer


 (where ptpy = 2-(p-tolyl)pyridinato) by refluxing 

with 2-(p-tolyl)pyridine in a 3:1 mixture of 2-ethoxyethanol and water at 120°C for 24 hours.

Step 2: Ligand Deprotonation Suspend Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl (1.05 eq) in anhydrous methanol. Add a stoichiometric amount of sodium methanolate (NaOMe) to neutralize the hydrochloride salt and deprotonate the C3-hydroxyl group, generating the active nucleophilic species. Causality: In situ deprotonation prevents the degradation of the sugar ring that can occur if stored as a free base, ensuring maximum stereochemical fidelity.

Step 3: Bridge-Splitting Coordination Add the


 dimer (0.5 eq) to the methanolic sugar solution. Reflux the mixture under an inert argon atmosphere for 4–6 hours. The reaction proceeds via the cleavage of the Ir-Cl-Ir bridges and subsequent coordination of the C2-amine and C3-alkoxide of the sugar.

Step 4: Isolation and Crystallization Evaporate the solvent under reduced pressure. Purify the crude product via column chromatography (Dichloromethane/Methanol gradient). Recrystallize from methanol to yield diastereoisomers (


 and 

)[8].

Self-Validating Checkpoint: Perform a


 NMR analysis of the purified crystals. The disappearance of the C3-OH proton signal and the downfield shift of the C2-NH

protons confirm successful N,O-chelation. Crucially, the anomeric proton (

) must retain its large

coupling constant (~8.0 Hz), proving that the β-configuration was preserved during the thermal reflux[9].

Ir_Synthesis A Starting Material: Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl B Base Addition: Sodium Methanolate (NaOMe) A->B Deprotonation D N,O-Chelation Reaction (Methanol, Reflux) B->D C Precursor: [{Ir(μ-Cl)(ptpy)2}2] C->D Bridge-splitting E Product: [Ir(ptpy)2(amino sugar-N,O)] D->E Coordination F Characterization: X-ray Diffraction & NMR E->F Validation

Caption: Synthesis workflow of cyclometalated Ir(III) complexes using the β-glucosaminide N,O-chelate.

Analytical Validation: DOSY NMR for Anomeric Purity

When synthesizing carbohydrate-based drugs, validating the absence of the α-anomer is critical, as anomeric impurities drastically alter biological recognition (e.g., galectin binding affinity)[10]. Diffusion-Ordered Spectroscopy (DOSY) provides a non-destructive, self-validating method to separate anomers based on their hydrodynamic radii[5].

Experimental Protocol: DOSY NMR Separation
  • Sample Preparation: Dissolve 20 mM of the synthesized product in

    
     (or 
    
    
    
    for organometallic complexes).
  • Pulse Sequence: Utilize a Bipolar Pulse Pair Longitudinal Eddy-Current Delay (BPPLED) sequence to minimize convection artifacts.

  • Gradient Calibration: Array the gradient strength (

    
    ) linearly from 2% to 95% of the maximum gradient output across 32 increments.
    
  • Data Processing: Fit the signal decay to the Stejskal-Tanner equation to extract the diffusion coefficient (

    
    ).
    

Self-Validating Checkpoint: The β-anomer will exhibit a slightly slower diffusion coefficient compared to the α-anomer due to differences in their hydration spheres. For standard glucopyranosides in


, the β-anomer typically diffuses at 

, while the α-anomer diffuses at

[5]. A single diffusion band in the 2D DOSY plot confirms absolute anomeric purity.

Quantitative Data Summaries

To objectively compare the performance and characteristics of products derived from the β-anomer versus standard alternatives, the following tables consolidate key experimental data.

Table 1: Diagnostic NMR Parameters for Glucosaminide Anomers [9][11][12]

Parameter Methyl 2-amino-2-deoxy-β-D-glucopyranoside Methyl 2-amino-2-deoxy-α-D-glucopyranoside Diagnostic Significance

| Anomeric


 Shift (

)
| ~4.4 – 4.6 ppm | ~4.8 – 5.1 ppm | β-anomers are generally shielded relative to α-anomers. | |

Coupling Constant
| 7.5 – 9.0 Hz | 2.0 – 4.0 Hz | Confirms trans-diaxial (β) vs. equatorial-axial (α) proton relationship. | | Anomeric

Shift (

)
| ~102 – 104 ppm | ~98 – 100 ppm | Differentiates equatorial vs. axial methoxy group positioning. | | Diffusion Coeff. (

) in

|

|

| Resolves anomeric mixtures without physical separation. |

Table 2: Comparative Properties of Cyclometalated Ir(III) Complexes [4][7][8] | Complex Ligand System | Emission Color | Quantum Yield (


) | Cytotoxicity (

) | Structural Advantage | | :--- | :--- | :--- | :--- | :--- | |

| Yellow/Green | ~45 - 60% | High Nano-molar | Chiral N,O-chelation enhances aqueous solubility and biocompatibility. | |

| Green | ~40% | Low Micro-molar | Standard baseline; lacks the carbohydrate targeting moiety. | |

| Red | ~20% | Moderate | Sulfur-based chelation shifts emission but lowers quantum yield. |

Conclusion

Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl is far more than a simple protected sugar; it is a highly specific, stereochemically robust building block. Its trans-diaxial proton arrangement and equatorial substituents make it superior to its α-anomer for the synthesis of sterically demanding transition metal complexes. By leveraging strict NMR validation (including


 coupling analysis and DOSY) and precise N,O-chelation protocols, researchers can reliably synthesize advanced phosphorescent emitters and bioactive glycoconjugates with guaranteed stereochemical fidelity.

References

  • Graf, M., & Sünkel, K. (2012). First cyclometalated iridium(III) complex containing methyl 2-amino-2-deoxy-beta-D-glucopyranoside as N,O-chelate. Inorganica Chimica Acta. Retrieved from: [Link]

  • Graf, M., et al. (2017). Synthesis and characterization of cyclometallated rhodium(III) and iridium(III) compounds with antiproliferative activities in the nanomolar range. Inorganica Chimica Acta. Retrieved from: [Link]

  • MDPI. Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. Retrieved from: [Link]

  • National Institutes of Health (NIH). Determination of Amide cis/trans Isomers in N‐Acetyl‐d‐glucosamine. Retrieved from:[Link]

  • University of Naples Federico II (UNINA). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Retrieved from:[Link]

Sources

Validation

spectroscopic comparison of alpha and beta anomers of Methyl 2-amino-2-deoxy-D-glucopyranoside HCl

The following guide provides an in-depth spectroscopic comparison of the and anomers of Methyl 2-amino-2-deoxy-D-glucopyranoside HCl . Executive Summary Methyl 2-amino-2-deoxy-D-glucopyranoside HCl (Methyl glucosaminide...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth spectroscopic comparison of the


 and 

anomers of Methyl 2-amino-2-deoxy-D-glucopyranoside HCl .

Executive Summary

Methyl 2-amino-2-deoxy-D-glucopyranoside HCl (Methyl glucosaminide HCl) serves as a stable, non-reducing carbohydrate building block. Unlike free glucosamine, the anomeric position is "locked" as a methyl acetal, preventing mutarotation in neutral solution. This makes the spectroscopic distinction between the


 and 

anomers critical, as they are distinct, separable chemical entities with different reactivities and biological recognition profiles.
Feature

-Anomer

-Anomer
Differentiation Power
Configuration Axial OMe / Equatorial H1Equatorial OMe / Axial H1Absolute

H NMR (

)
Downfield (

ppm)
Upfield (

ppm)
High (Primary ID)
Coupling (

)
Small (

Hz)
Large (

Hz)
High (Definitive)
Specific Rotation Highly Positive (

)
Negative (

)
High (Quickest Check)

C NMR (

)
Upfield (

ppm)
Downfield (

ppm)
Medium

Structural & Chemical Basis

The fundamental difference lies in the stereochemistry at the anomeric carbon (C1).

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Anomer:  The methoxy group is axial , benefiting from the anomeric effect, which stabilizes this conformer despite steric hindrance. The anomeric proton (
    
    
    
    ) is equatorial .
  • 
    -Anomer:  The methoxy group is equatorial , which is sterically favored but lacks the stabilizing orbital overlap of the anomeric effect. The anomeric proton (
    
    
    
    ) is axial .
Visualization: Anomer Identification Logic

AnomerLogic Start Unknown Sample Methyl 2-amino-2-deoxy-D-glucopyranoside HCl H1_NMR 1H NMR Analysis (Focus on H-1 Signal) Start->H1_NMR Rotation Check Optical Rotation ([α]D) Start->Rotation Coupling Check Coupling Constant (J1,2) H1_NMR->Coupling Alpha_Result IDENTIFIED: α-Anomer (Axial OMe, Eq H1) Coupling->Alpha_Result Small J (~3.7 Hz) Beta_Result IDENTIFIED: β-Anomer (Eq OMe, Ax H1) Coupling->Beta_Result Large J (~8.6 Hz) Rotation->Alpha_Result Positive High (+152°) Rotation->Beta_Result Negative (-32°)

Figure 1: Decision tree for identifying anomers based on spectroscopic data.

Detailed Spectroscopic Analysis

A. Nuclear Magnetic Resonance ( H NMR)

Proton NMR is the gold standard for assigning anomeric configuration. The distinction relies on the Karplus relationship, which correlates the dihedral angle between vicinal protons (


 and 

) to the coupling constant (

).
1. The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Anomer[1][2][3]
  • Geometry:

    
     is equatorial; 
    
    
    
    is axial.
  • Dihedral Angle: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (gauche).
    
  • Signal: Appears as a doublet at a lower field (downfield).

  • Key Data:

    
     ppm, 
    
    
    
    Hz.[4]
2. The

-Anomer
  • Geometry:

    
     is axial; 
    
    
    
    is axial.
  • Dihedral Angle:

    
     (trans-diaxial).
    
  • Signal: Appears as a doublet at a higher field (upfield).

  • Key Data:

    
     ppm, 
    
    
    
    Hz.[4]

Expert Insight: The large trans-diaxial coupling (


 Hz) is the most robust indicator of the 

-anomer in glucopyranose systems. If the signal is a broad singlet or has a small splitting (

Hz), it is the

-anomer.
B. Carbon-13 NMR ( C NMR)

While less sensitive than proton NMR,


C NMR provides complementary evidence.
  • 
    -Anomer (
    
    
    
    ):
    Typically resonates downfield (
    
    
    ppm) due to the equatorial oxygen reducing steric compression.
  • 
    -Anomer (
    
    
    
    ):
    Typically resonates upfield (
    
    
    ppm).
C. Optical Rotation (Polarimetry)

Because the methyl glycosides are locked acetals, their optical rotation is constant and does not drift (no mutarotation). This makes polarimetry a highly reliable purity check.

  • Hudson’s Rules of Isorotation: The

    
    -anomer of D-sugars is generally more dextrorotatory (positive) than the 
    
    
    
    -anomer.
  • Experimental Values:

    • 
      : 
      
      
      
      (c=0.1, H
      
      
      O)[4]
    • 
      : 
      
      
      
      (c=0.1, H
      
      
      O)[4]

Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition

Objective: To obtain high-resolution spectra capable of resolving


 coupling constants.
  • Solvent Selection: Use Deuterium Oxide (D

    
    O, 99.9% D).
    
    • Why: The amine salt is highly polar/ionic and insoluble in CDCl

      
      .
      
  • Sample Mass: Dissolve 5–10 mg of the HCl salt in 600

    
    L of D
    
    
    
    O.
  • Reference: Use an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) set to 0.00 ppm, or reference the residual HDO peak (

    
     ppm), though HDO position varies with temperature.
    
  • Acquisition:

    • Run a standard 1D

      
      H experiment (minimum 16 scans).
      
    • Critical: Ensure the spectral window includes the anomeric region (4.0–6.0 ppm).

    • Processing: Apply zero-filling to increase digital resolution before Fourier Transform to accurately measure the

      
       value.
      
Protocol 2: Polarimetry Purity Check

Objective: Rapidly distinguish bulk anomers.

  • Preparation: Prepare a solution of

    
     to 
    
    
    
    (0.5 g/100 mL) in distilled water.
    • Note: Ensure the sample is fully dissolved; the HCl salt is hygroscopic.

  • Blanking: Zero the polarimeter with pure solvent (water) at the same temperature (

    
    C).
    
  • Measurement: Measure the rotation at the Sodium D-line (589 nm).

  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length (dm), and
    
    
    is concentration (g/mL).[5]
Visualization: Experimental Workflow

Workflow Sample Raw Sample (HCl Salt) Solvent Dissolve in D2O Sample->Solvent NMR Acquire 1H NMR (600 MHz rec.) Solvent->NMR Analysis Analyze Region 4.4 - 5.0 ppm NMR->Analysis Result Determine J-Coupling Analysis->Result

Figure 2: Step-by-step workflow for NMR validation.

Comparative Data Summary

The table below aggregates specific literature values for the deuterated analogs (which serve as accurate proxies for the non-deuterated forms regarding shifts and coupling) and general chemical behavior.

ParameterMethyl 2-amino-2-deoxy-

-D-glucopyranoside HCl
Methyl 2-amino-2-deoxy-

-D-glucopyranoside HCl
Anomeric Proton (

)

4.85 ppm (doublet)4.49 ppm (doublet)
Coupling Constant (

)
3.7 Hz (Equatorial-Axial)8.6 Hz (Axial-Axial)
Anomeric Carbon (

)

96.03 ppm 99.75 ppm
Specific Rotation

+152.3° (c=0.1, H

O)
-32.1° (c=0.1, H

O)
Stability (Mutarotation) Stable (Locked Acetal)Stable (Locked Acetal)
IR Fingerprint Characteristic Type 1 bandsCharacteristic Type 2 bands

References

  • Stereospecific Synthesis of Methyl 2-Amino-2-deoxy-(6S)-deuterio-α,β-D-glucopyranoside . Specifically the experimental data for compounds 15α and 15β. National Institutes of Health (NIH). Link

  • Separation and Identification of alpha- and beta-glycopyranoside anomers . Emery Pharma Technical Guides. Link

  • Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy . MDPI Magnetochemistry. Link

  • 
    -D-Glucopyranoside, methyl . NIST Chemistry WebBook, SRD 69. Link
    
  • 1H NMR Spectroscopy: Chemical Shifts and Coupling Constants . Heriot-Watt University, Department of Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment for ourselves, our colleagues, and the broader community. The proper management and d...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment for ourselves, our colleagues, and the broader community. The proper management and disposal of chemical reagents, regardless of their perceived hazard, is a cornerstone of this commitment. This guide provides a comprehensive, step-by-step framework for the proper disposal of Methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride (CAS No. 3867-93-4). This amino sugar derivative, while a valuable tool in glycobiology and related fields, requires a thoughtful and informed approach to its end-of-life handling.

The fundamental principle of laboratory waste management is that a disposal plan should be in place before any experiment begins.[1] This proactive approach ensures regulatory compliance and prevents the accumulation of unknown or unmanageable waste streams.

I. Initial Hazard Assessment: The Critical First Step

Before any disposal action is taken, a thorough hazard assessment of Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl must be conducted. While this compound is a derivative of a naturally occurring amino sugar, the hydrochloride salt form and its potential interactions warrant a careful review of its toxicological properties.

A Safety Data Sheet (SDS) is the primary source for this information. While a specific SDS for Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl was not definitively located, an SDS for the related compound, 2-Amino-2-deoxy-D-glucopyranose, classifies it as harmful if swallowed and a skin, eye, and respiratory irritant.[2] It is prudent to assume that the hydrochloride salt may exhibit similar properties.

Key Actions:

  • Locate the SDS: Always attempt to source the specific SDS from the manufacturer of your reagent.

  • Review Hazard Statements: Pay close attention to GHS hazard statements (e.g., H302: Harmful if swallowed).[2]

  • Consult Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource for guidance on chemical waste disposal.[3][4] They can provide institution-specific procedures and help you interpret SDS information.

II. The Disposal Decision Workflow

The following flowchart illustrates the decision-making process for the proper disposal of Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl. This workflow is designed to ensure that all safety and regulatory considerations are met.

DisposalWorkflow cluster_0 Start: Unwanted Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl cluster_1 Step 1: Hazard Characterization cluster_2 Step 2: Segregation and Collection cluster_3 Step 3: Final Disposal start Unused/Expired Reagent or Experimental Waste sds Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines start->sds hazard_check Is the material classified as hazardous? sds->hazard_check hazardous_waste Collect as Hazardous Chemical Waste hazard_check->hazardous_waste Yes non_hazardous_waste Proceed to Non-Hazardous Waste Stream (with EHS approval) hazard_check->non_hazardous_waste No container Use a designated, properly labeled, and sealed waste container. hazardous_waste->container non_hazardous_disposal Dispose of in accordance with institutional EHS guidelines for non-hazardous chemical waste. non_hazardous_waste->non_hazardous_disposal labeling Label must include: 'Hazardous Waste', full chemical name, and associated hazards. container->labeling ehs_pickup Arrange for pickup by EHS for professional disposal. labeling->ehs_pickup

Sources

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